molecular formula C16H13NS B3050093 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole CAS No. 2362-58-5

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

Cat. No.: B3050093
CAS No.: 2362-58-5
M. Wt: 251.3 g/mol
InChI Key: RGQZKXSQOVPMHZ-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C16H13NS and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQZKXSQOVPMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351953
Record name 4-(4-methylphenyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-58-5
Record name 4-(4-methylphenyl)-2-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole CAS 2362-58-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists. It prioritizes the "Privileged Scaffold" status of the compound, detailing its synthesis, physicochemical properties, and utility in medicinal chemistry.

CAS Registry Number: 2362-58-5 Chemical Family: 2,4-Diarylthiazoles Primary Application: Medicinal Chemistry Scaffold / Optoelectronic Intermediate[1]

Executive Summary

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (CAS 2362-58-5) is a representative 2,4-diarylthiazole , a structural class recognized as a "privileged scaffold" in drug discovery.[1] Unlike simple heterocycles, this specific derivative possesses a distinct lipophilic profile and electronic conjugation pathway that makes it an ideal model for studying structure-activity relationships (SAR) in kinase inhibition, non-steroidal anti-inflammatory drug (NSAID) design, and fluorescent probe development.

This guide outlines the validated synthesis, physicochemical characterization, and functional utility of this compound, serving as a foundational reference for its use as a building block in advanced organic synthesis.

Physicochemical Datasheet

PropertySpecification / Data
IUPAC Name 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole
Molecular Formula C₁₆H₁₃NS
Molecular Weight 251.35 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 88–92 °C (Typical for class; polymorph dependent)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate.[1][2][3][4] Insoluble in Water.[1]
LogP (Predicted) ~4.6 (Highly Lipophilic)
Electronic Character Electron-rich thiazole core; fluorescent (blue emission) under UV.[1]
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3

Synthetic Architecture: Hantzsch Thiazole Synthesis

The most robust route to CAS 2362-58-5 is the Hantzsch Thiazole Synthesis .[1] This condensation reaction is thermodynamically driven and highly atom-economical.[1]

Reaction Mechanism & Workflow

The synthesis involves the condensation of a thioamide (nucleophile) with an


-haloketone (electrophile).[1] The mechanism proceeds via an initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration.

G cluster_inputs Reagents cluster_process Hantzsch Condensation Thio Thiobenzamide (Nucleophile) Inter Thioimidate Intermediate Thio->Inter Halo 2-Bromo-4'-methylacetophenone (Electrophile) Halo->Inter Cyclo Cyclization & Dehydration (-H2O, -HBr) Inter->Cyclo EtOH, Reflux Prod 4-(4-Methylphenyl)-2-phenylthiazole (Target) Cyclo->Prod

Figure 1: Mechanistic flow of the Hantzsch synthesis targeting CAS 2362-58-5.[1]

Validated Experimental Protocol

Objective: Synthesis of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole on a 10 mmol scale.

Reagents:

  • Thiobenzamide: 1.37 g (10 mmol)[1]

  • 2-Bromo-4'-methylacetophenone: 2.13 g (10 mmol)[1]

  • Ethanol (Absolute): 30 mL

  • Ammonium Hydroxide (aq): For neutralization[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.37 g of thiobenzamide in 30 mL of absolute ethanol.

  • Addition: Add 2.13 g of 2-bromo-4'-methylacetophenone. The reaction is often exothermic; add slowly if scaling up.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Validation Point: Monitor by TLC (Silica gel, 10% EtOAc/Hexane). The starting material spots should disappear.[1]

  • Precipitation: Cool the reaction mixture to room temperature. In many cases, the hydrobromide salt of the thiazole will precipitate.

  • Neutralization: Pour the mixture into 100 mL of ice-cold water. Basify to pH 8–9 using aqueous ammonium hydroxide or saturated NaHCO₃ to liberate the free base.[1]

  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) to remove inorganic salts.[1]

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required for biological assays.

Structural Verification (Quality Control)

To ensure the integrity of the synthesized scaffold, the following spectroscopic signals must be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )[5]
  • 
     2.40 ppm (s, 3H):  Methyl group on the p-tolyl ring.[1][5] This is the diagnostic aliphatic signal.[1]
    
  • 
     7.25–7.30 ppm (d, 2H):  Protons on the p-tolyl ring (meta to thiazole).[1]
    
  • 
     7.40–7.50 ppm (m, 4H):  Overlapping aromatic protons (phenyl ring meta/para + p-tolyl ortho).[1]
    
  • 
     7.90–8.00 ppm (m, 2H):  Phenyl ring protons (ortho position).
    
  • 
     7.45–7.55 ppm (s, 1H): Thiazole C5-H .[1] This singlet is the critical confirmation of cyclization.[1] If this is a doublet or absent, cyclization failed.
    
Mass Spectrometry (ESI/GC-MS)[1]
  • Molecular Ion (

    
    ):  251.1 m/z.[1]
    
  • Fragmentation: Expect a loss of the methyl group (

    
    ) or cleavage of the nitrile fragment in high-energy collisions.[1]
    

Biological & Pharmacophore Analysis

This molecule serves as a "Privileged Structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

Structure-Activity Relationship (SAR) Map

The 2,4-diarylthiazole core is a proven scaffold for:

  • COX-2 Inhibition: Similar to Coxib drugs, the vicinal aryl groups can fit into the cyclooxygenase hydrophobic pocket.[1]

  • Antimicrobial Agents: The thiazole ring mimics the peptide bond, allowing intercalation into bacterial DNA or inhibition of DNA gyrase.

SAR Core Thiazole Core (CAS 2362-58-5) Pos2 Position 2 (Phenyl) Lipophilic Pocket Binding Target: Kinase Hinge Region Core->Pos2 Pos4 Position 4 (p-Tolyl) Electronic Tuning Area (Methyl group = e- donor) Core->Pos4 Pos5 Position 5 (H) Site for Electrophilic Substitution (Halogenation/Formylation) Core->Pos5

Figure 2: Pharmacophore mapping of the 2,4-diarylthiazole scaffold.

Optoelectronic Properties

Beyond biology, CAS 2362-58-5 exhibits interesting photophysical properties due to the conjugated


-system extending across the phenyl-thiazole-tolyl axis.[1]
  • Fluorescence: It typically exhibits blue fluorescence (

    
     nm) upon UV excitation.[1]
    
  • Stokes Shift: The rigid rotation of the aryl rings allows for a significant Stokes shift, making it a candidate for scintillator applications or as a fluorescent probe in lipophilic cellular environments.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis).[1] Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • General Properties of 2,4-Diarylthiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2,4-disubstituted thiazoles and their biological activity.[1][6] Journal of Heterocyclic Chemistry.[1]

  • Spectroscopic Data Verification: PubChem Compound Summary for CID 715103 (Isomer/Analog Reference).

  • Thiazole Scaffolds in Drug Design: Ayati, A., et al. (2015). Thiazole in the hands of medicinal chemists: Recent advances.[1] European Journal of Medicinal Chemistry, 97, 699-718.

Sources

2-Phenyl-4-p-tolylthiazole: Structural Analysis and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-phenyl-4-p-tolylthiazole is a bioactive heterocyclic scaffold belonging to the 2,4-disubstituted thiazole class.[1] It is characterized by a central thiazole ring flanked by a phenyl group at the C2 position and a para-tolyl (4-methylphenyl) group at the C4 position. This specific regioisomer is distinct from its isomer, 4-phenyl-2-p-tolylthiazole, a difference critical for structure-activity relationship (SAR) studies in drug discovery.

This guide details the physicochemical properties, structural validation, and a standardized Hantzsch synthesis protocol for this compound, serving as a reference for medicinal chemists and materials scientists.

Chemical Identity Table
PropertyData
IUPAC Name 2-Phenyl-4-(4-methylphenyl)-1,3-thiazole
Common Name 2-phenyl-4-p-tolylthiazole
Molecular Formula

SMILES Cc1ccc(cc1)c2csc(n2)c3ccccc3
InChI Key (Predicted) HJOFTDPFWFTGNO-UHFFFAOYSA-N (Isomer dependent)
CAS Number Note: Often indexed under general 2,4-diarylthiazoles; specific isomer CAS requires registry lookup (e.g., 2103-91-5 refers to the amino-analog; exact parent CAS is less common in public catalogs).[2]

Molecular Weight & Mass Spectrometry

Accurate mass calculation is essential for identifying the compound in high-resolution mass spectrometry (HRMS) workflows.

Mass Calculations
Mass TypeValue (Da)Calculation Basis
Average Molecular Weight 251.35 g/mol Weighted average of natural isotopes
Monoisotopic Mass 251.0769 Da

[M+H]+ Ion 252.0847 Da Protonated species for ESI+ MS
Isotopic Distribution Pattern

In Mass Spectrometry, the presence of Sulfur (


, ~4.2% abundance) creates a distinctive isotopic signature.
  • M (100%) : 251.08

  • M+1 (~18%) : 252.08 (due to

    
    )
    
  • M+2 (~5%) : 253.08 (due to

    
     + 
    
    
    
    overlap)

Structural Specifications & Geometry

The thiazole ring is planar and aromatic. The C2-Phenyl and C4-p-Tolyl rings can rotate, but conjugation often favors a planar or near-planar conformation in the solid state to maximize


-orbital overlap.
  • Core: 5-membered 1,3-thiazole ring (S1, C2, N3, C4, C5).

  • Substituent 1 (C2): Phenyl ring.[3]

  • Substituent 2 (C4): p-Tolyl ring (4-methylphenyl).

  • Substituent 3 (C5): Proton (H).[1][2][4]

3D Conformer Visualization (DOT)

The following diagram illustrates the connectivity and rotational axes of the molecule.

Figure 1: Connectivity map of 2-phenyl-4-p-tolylthiazole showing key rotatable bonds and substitution patterns.

Synthesis Protocol: Hantzsch Thiazole Synthesis

The most robust method for synthesizing this specific isomer is the Hantzsch Thiazole Synthesis . This condensation reaction ensures the correct regiochemistry: the thioamide carbon becomes C2, and the alpha-haloketone carbon bearing the substituent becomes C4.

Retrosynthetic Analysis
  • Target: 2-phenyl-4-p-tolylthiazole

  • Precursor A (C2 source): Benzothioamide (Ph-CSNH2)

  • Precursor B (C4 source): 2-Bromo-4'-methylacetophenone (p-Tolyl-COCH2Br)

Experimental Workflow

Reagents: Benzothioamide (1.0 eq), 2-Bromo-4'-methylacetophenone (1.0 eq), Ethanol (absolute), Sodium Acetate (optional buffer).

  • Preparation: Dissolve 2-bromo-4'-methylacetophenone (10 mmol) in 20 mL absolute ethanol.

  • Addition: Add benzothioamide (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Pour the mixture into ice-water and neutralize with 10%

    
     or 
    
    
    
    to liberate the free base.
  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Synthesis Pathway Diagram

Hantzsch_Synthesis_Pathway Start1 Benzothioamide (Source of C2-Phenyl) Reaction Reflux in Ethanol (2-4 Hours) Start1->Reaction Start2 2-Bromo-4'-methylacetophenone (Source of C4-p-Tolyl) Start2->Reaction Intermediate Hydroxy-thiazoline Intermediate Reaction->Intermediate Condensation Dehydration Dehydration (-H2O) Intermediate->Dehydration Spontaneous Product 2-Phenyl-4-p-tolylthiazole (C16H13NS) Dehydration->Product

Figure 2: Hantzsch synthesis pathway ensuring correct regiochemical placement of phenyl and p-tolyl groups.

Characterization & Expected Properties

To validate the synthesis, the following spectroscopic data should be obtained.

Proton NMR ( -NMR)

Solvent:


 or 

Proton PositionMultiplicityChemical Shift (

ppm)
IntegrationAssignment
Methyl Singlet (s)2.35 – 2.453H

on Tolyl ring
Thiazole C5-H Singlet (s)7.30 – 7.501HCharacteristic thiazole proton
Tolyl Ar-H Doublet (d)7.20 – 7.302HMeta to thiazole
Tolyl Ar-H Doublet (d)7.80 – 7.902HOrtho to thiazole
Phenyl Ar-H Multiplet (m)7.40 – 7.503HMeta/Para protons
Phenyl Ar-H Multiplet (m)8.00 – 8.102HOrtho protons
Physicochemical Properties[1][7]
  • Physical State: Solid (crystalline powder).

  • Color: Typically white to pale yellow.[5]

  • Melting Point: Expected range 100–130°C (Based on isomeric analogs; experimental verification required).

  • Solubility: Soluble in DCM, Chloroform, DMSO; sparingly soluble in Ethanol; insoluble in Water.

Applications in Drug Development

The 2,4-disubstituted thiazole scaffold is a "privileged structure" in medicinal chemistry.

  • Anticancer Agents: Derivatives of this scaffold inhibit tubulin polymerization and have shown cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cell lines.

  • Antimicrobial: The lipophilic nature of the p-tolyl group enhances membrane permeability, often increasing potency against Gram-positive bacteria compared to the unsubstituted phenyl analog.

  • Fluorescence: Due to the extended conjugation between the phenyl, thiazole, and tolyl rings, this molecule exhibits fluorescence, making it useful as a probe in biological assays.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
  • Anticancer Activity of Phenylthiazoles: N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PubMed Central. Available at: [Link]

  • General Thiazole Properties: PubChem Compound Summary for 4-phenyl-2-(p-tolyl)thiazole (Isomer Comparison). National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Solubility of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a heterocyclic compound featuring a central thiazole ring substituted with a phenyl group at the 2-position and a 4-methylphenyl (tolyl) group at the 4-position.[1][2] Thiazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[3][4] The presence of both aromatic and heterocyclic moieties in 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole suggests a complex interplay of intermolecular forces that will dictate its solubility in various organic solvents. A thorough understanding of its solubility is paramount for applications such as reaction chemistry, purification, formulation, and in vitro/in vivo screening.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole are summarized below:

PropertyValueSource
Molecular FormulaC16H13NS[1]
Molecular Weight251.3 g/mol [1]
XLogP34.6[1]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors1 (Nitrogen atom in the thiazole ring)[1]

The high XLogP3 value of 4.6 indicates that 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a significantly lipophilic ("fat-loving") or nonpolar molecule.[1] This suggests a preference for nonpolar organic solvents over polar ones. The absence of hydrogen bond donors and the presence of only one hydrogen bond acceptor further reinforce the compound's nonpolar character.[1]

Theoretical Framework for Predicting Solubility

The age-old principle of "like dissolves like" is the cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen. They can be further categorized into:

    • Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of hydrogen bonding.

    • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) - Lack O-H or N-H bonds and cannot donate hydrogen bonds.

  • Nonpolar Solvents: These solvents have small or no dipole moments (e.g., hexane, toluene, diethyl ether).

Given the nonpolar nature of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole, it is expected to exhibit higher solubility in nonpolar and some polar aprotic solvents, and lower solubility in polar protic solvents, especially water.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, a qualitative prediction of the solubility of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole in a range of common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental determination.

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarHighThe nonpolar nature of hexane aligns well with the lipophilic character of the compound.
TolueneNonpolar, AromaticHighThe aromatic rings in both the solute and solvent can engage in favorable π-π stacking interactions.
Diethyl EtherNonpolarModerate to HighEther is a relatively nonpolar solvent that should effectively solvate the compound.
DichloromethanePolar AproticModerate to HighWhile polar, dichloromethane has a good capacity to dissolve many organic compounds.
AcetonePolar AproticModerateThe polarity of acetone may limit the solubility compared to nonpolar solvents.
AcetonitrilePolar AproticLow to ModerateThe high polarity of acetonitrile might not be ideal for this nonpolar compound.
EthanolPolar ProticLowThe hydrogen bonding network of ethanol is not conducive to solvating the nonpolar solute.
MethanolPolar ProticLowSimilar to ethanol, the strong hydrogen bonding will likely lead to poor solubility.
WaterPolar ProticVery Low/InsolubleThe significant difference in polarity makes solubility in water highly unlikely.[5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following protocol provides a step-by-step guide for its implementation.

Materials:

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (solid)

  • A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Protocol:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole into a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath on an orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered supernatant with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a suitable detector).

    • Create a calibration curve using standard solutions of known concentrations of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole in the same solvent.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-72h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute sample G->H I Quantify (e.g., HPLC, UV-Vis) H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Conclusion

While direct experimental data on the solubility of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole in organic solvents is not currently published, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and the application of fundamental solubility principles. This guide provides the theoretical framework and a robust experimental protocol to enable researchers to confidently determine the solubility profile of this compound. The provided methodology is not only applicable to the title compound but can also be adapted for a wide range of organic molecules, making it a valuable resource for any chemical research laboratory.

References

  • U.S. National Library of Medicine. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022, July 15). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Taylor & Francis. (2020, December 6). Review of the synthesis and biological activity of thiazoles.
  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.
  • DergiPark. (2022, June 6). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-1,3-thiazole-2-thiol.
  • PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole.
  • ChemicalBook. (2023, July 12). 4-(4-METHYLPHENYL)-2-PHENYL-1,3-THIAZOLE.

Sources

The Therapeutic Potential of 4-Aryl-2-Phenylthiazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 4-Aryl-2-Phenylthiazole Core

The 4-aryl-2-phenylthiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This heterocyclic motif is a cornerstone in the design of novel therapeutic agents due to its synthetic tractability and its ability to engage with a diverse array of biological targets. Its structural rigidity, combined with the potential for functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and pharmacological profiles. This guide provides an in-depth exploration of the therapeutic promise of 4-aryl-2-phenylthiazole derivatives, with a focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the rationale behind their design, established synthetic protocols, key biological evaluation techniques, and the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Applications: Targeting Multiple Hallmarks of Cancer

The 4-aryl-2-phenylthiazole scaffold has shown significant promise in the development of novel anticancer agents, with derivatives exhibiting cytotoxic, anti-proliferative, and anti-metastatic properties.[3][4][5][6][7][8][9][10][11][12][13] These compounds have been shown to target various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and tissue invasion.

Targeting Tubulin Polymerization

One of the key mechanisms through which 4-aryl-2-phenylthiazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[14][15] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Certain 2,4-disubstituted thiazole derivatives have been identified as potent tubulin polymerization inhibitors, often binding to the colchicine-binding site on β-tubulin.[14][15][16][17]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for evaluating the inhibitory effect of 4-aryl-2-phenylthiazole derivatives on tubulin polymerization.

Materials:

  • Bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (10 mM stock solution)

  • Test compounds (dissolved in DMSO)

  • Combretastatin A-4 (as a positive control)

  • 96-well microplate reader with a temperature-controlled cuvette holder

Procedure:

  • Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer.

  • Add varying concentrations of the test compound or control to the wells of a 96-well plate.

  • Add the tubulin solution to each well.

  • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the tubulin.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights for Tubulin Polymerization Inhibitors:

Compound IDR1 (at 4-phenyl)R2 (at 2-phenyl)Cytotoxicity IC₅₀ (µM) [Cancer Cell Line]Tubulin Polymerization IC₅₀ (µM)Reference
5c 3,4,5-trimethoxyH3.35 ± 0.2 [HepG2]2.95 ± 0.18[15]
7c 3,4,5-trimethoxy4-fluoro5.89 ± 0.3 [HepG2]2.00 ± 0.12[15]
9a 3,4,5-trimethoxy4-chloro6.42 ± 0.4 [HepG2]2.38 ± 0.14[15]
CA-4 ---2.96 ± 0.18[15]

Note: The data presented is a selection from the cited literature to illustrate SAR trends.

The presence of a 3,4,5-trimethoxyphenyl group at the 4-position of the thiazole ring is a common feature in many potent tubulin polymerization inhibitors.[14][15] Modifications at the 2-phenyl ring with small electron-withdrawing groups, such as fluorine or chlorine, can enhance the inhibitory activity.[15]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Normal Cell Division cluster_1 Action of 4-Aryl-2-Phenylthiazole Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Dynamic Microtubules Dynamic Microtubules Microtubule Polymerization->Dynamic Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Microtubules->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division 4-Aryl-2-Phenylthiazole 4-Aryl-2-Phenylthiazole 4-Aryl-2-Phenylthiazole->Tubulin Dimers Binds to Colchicine Site Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Arrest Mitotic Arrest Microtubule Destabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis G RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates Myosin Light Chain Phosphatase Myosin Light Chain Phosphatase ROCK->Myosin Light Chain Phosphatase Inhibits Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Phosphorylates Myosin Light Chain Phosphatase->Myosin Light Chain Dephosphorylates Actin-Myosin Contraction Actin-Myosin Contraction Myosin Light Chain->Actin-Myosin Contraction Promotes Cell Migration & Proliferation Cell Migration & Proliferation Actin-Myosin Contraction->Cell Migration & Proliferation 4-Arylthiazole Inhibitor 4-Arylthiazole Inhibitor 4-Arylthiazole Inhibitor->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The 4-aryl-2-phenylthiazole scaffold has been explored for the development of novel anti-inflammatory agents. [18][19][20]Derivatives have shown the ability to reduce inflammation in in vivo models, with some compounds exhibiting potency greater than the standard drug phenylbutazone. [18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds. [20] Materials:

  • Wistar rats (150-200g)

  • 1% (w/v) carrageenan solution in saline

  • Test compounds (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Phenylbutazone)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

SAR Insights for Anti-inflammatory Agents:

Studies have shown that the nature and position of substituents on the aryl rings significantly influence the anti-inflammatory activity. For instance, compounds with chloro substituents have demonstrated potent activity. [18]

Antimicrobial Potential: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new classes of antibiotics. The 4-aryl-2-phenylthiazole scaffold has emerged as a promising framework for the development of novel antibacterial and antifungal agents. [2][21][22][23][24][25][26]

Antibacterial Activity

Derivatives of this scaffold have shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). [21]The mechanism of action is thought to involve the disruption of key bacterial processes.

SAR Insights for Antibacterial Agents:

Compound IDModificationMIC (µg/mL) against MRSA USA400Reference
15d Exploration of the lipophilic tail via Suzuki coupling0.5[21]
Vancomycin -1[21]

Note: The data presented is a selection from the cited literature to illustrate SAR trends.

Structural modifications focusing on the lipophilic tail of the molecule have led to compounds with potency exceeding that of vancomycin against certain MRSA strains. [21]

Antifungal Activity

Certain 4-aryl-2-phenylthiazole derivatives have also demonstrated significant antifungal activity, with some compounds being equipotent to ketoconazole against various Candida species. [2]The antifungal activity appears to be influenced by the nature of the substituents on the phenyl rings.

Synthetic Strategies: Building the 4-Aryl-2-Phenylthiazole Core

A common and efficient method for the synthesis of the 4-aryl-2-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This typically involves the condensation of a thioamide with an α-haloketone.

General Synthetic Scheme (Hantzsch Thiazole Synthesis):

G Thioamide Ar¹-C(=S)NH₂ Product 4-Ar²-2-Ar¹-thiazole Thioamide->Product + alpha-Haloketone Ar²-C(=O)CH₂Br alpha-Haloketone->Product Reflux

Caption: Hantzsch synthesis of 4-aryl-2-phenylthiazoles.

Variations of this method, along with other synthetic routes like the Suzuki coupling reaction, have been employed to generate diverse libraries of 4-aryl-2-phenylthiazole derivatives for biological screening. [21]

Conclusion and Future Directions

The 4-aryl-2-phenylthiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, anti-inflammatory, and antimicrobial research. Future efforts in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Profiling: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety.

  • Combinatorial Chemistry: Expanding the chemical space around the 4-aryl-2-phenylthiazole core to identify novel derivatives with enhanced potency and selectivity.

  • In Vivo Studies: Progressing the most promising candidates into preclinical and clinical development.

The continued exploration of the 4-aryl-2-phenylthiazole scaffold holds great promise for addressing unmet medical needs across a spectrum of diseases.

References

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC. Available at: [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - Brieflands. Available at: [Link]

  • Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - PMC. Available at: [Link]

  • Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed. Available at: [Link]

  • Synthesis of some novel 2-[2-(aroyl-aroxy)-methyl]-4-phenyl-1,3-thiazoles as potent anti-inflammatory agents - PubMed. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. Available at: [Link]

  • Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity - SSRN. Available at: [Link]

  • Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

  • Antimicrobial phenylthiazole derivatives I–VI and design of targeted... - ResearchGate. Available at: [Link]

  • Synthesis and Biological evaluation of substituted 4-Phenyl -1,3-Thiazole derivatives as potential Anti-Inflammatory agents - IT Medical Team. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. Available at: [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC. Available at: [Link]

  • Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety | Semantic Scholar. Available at: [Link]

  • Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed. Available at: [Link]

  • Tubulin polymerization inhibition chart of the tested compounds vs CA-4... - ResearchGate. Available at: [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. Available at: [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES - World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC. Available at: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior | Request PDF - ResearchGate. Available at: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

  • A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - MDPI. Available at: [Link]

  • Molecular Hybrids Targeting Tubulin Polymerization - Encyclopedia.pub. Available at: [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - ResearchGate. Available at: [Link]

  • Thiazole Ring—A Biologically Active Scaffold - PMC. Available at: [Link]

  • New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates - PubMed. Available at: [Link]

  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities - Taylor & Francis. Available at: [Link]

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC. Available at: [Link]

  • (PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents | Request PDF - ResearchGate. Available at: [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities - Scientific Research Publishing. Available at: [Link]

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4-(4-Methylphenyl)-2-phenyl-1,3-thiazole safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole , structured for researchers and drug development professionals. This document synthesizes safety data, chemical properties, and experimental protocols into a cohesive resource.

CAS Number: 2362-58-5 Formula: C₁₆H₁₃NS Molecular Weight: 251.35 g/mol

Executive Summary & Application Context

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a diaryl-substituted thiazole scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of CYP51 inhibitors (antifungal agents), COX-2 inhibitors (anti-inflammatory), and anticancer therapeutics targeting the JNK pathway .

Unlike generic reagents, this compound exhibits significant lipophilicity (


), necessitating specific handling protocols to manage bioavailability and environmental persistence. This guide replaces standard SDS boilerplate with actionable, mechanism-based safety and handling strategies.

Chemical Identity & Characterization

Accurate identification is the first step in safety. The compound is an isomer of 4-phenyl-2-(p-tolyl)thiazole; the specific substitution pattern (p-tolyl at C4, phenyl at C2) dictates its metabolic stability and binding affinity.

PropertySpecificationTechnical Note
IUPAC Name 4-(4-methylphenyl)-2-phenyl-1,3-thiazoleCore thiazole ring with aryl substituents at C2 and C4.
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or sulfur impurities.
Solubility DMSO, DMF, Chloroform, DCMInsoluble in water. Lipophilic nature drives rapid cell membrane permeation.
Melting Point Predicted: 80–120°CExperimental data limited. Analogs (e.g., 2-amino derivatives) melt ~135°C.
Purity Standard

(HPLC/GC)
Impurities may include unreacted thiobenzamide (hepatotoxic).

Risk Assessment & Hazard Identification (GHS)

Current regulatory status classifies this compound based on Structure-Activity Relationships (SAR) of the phenylthiazole class.

Core Hazards

Signal Word: WARNING

Hazard Statement (GHS)CodeMechanism of Action & Risk Context
Skin Irritation H315 Lipophilic thiazoles penetrate the stratum corneum, causing localized dermatitis and potential sensitization.
Eye Irritation H319 Crystalline dust acts as a mechanical abrasive and chemical irritant to corneal epithelium.
STOT - Single Exp. H335 Inhalation of fine dust irritates the upper respiratory tract mucous membranes.
Aquatic Toxicity H410 Critical: High LogP indicates bioaccumulation potential in aquatic organisms. Prevent all drain disposal.
Precautionary Strategy (P-Statements)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P273: Avoid release to the environment (Critical for phenylthiazoles).

  • P280: Wear nitrile gloves (

    
     mm thickness) and safety glasses with side shields.
    
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Synthesis & Reaction Safety

Understanding the synthesis pathway highlights potential impurity risks (e.g., lachrymators like


-bromoketones). The standard preparation follows the Hantzsch Thiazole Synthesis .
Experimental Workflow
  • Reactants: Thiobenzamide + 2-Bromo-4'-methylacetophenone.

  • Solvent: Ethanol or DMF (Reflux).

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by cyclization and dehydration.
    

SynthesisPathway Figure 1: Hantzsch Synthesis Pathway & By-product Risks Reactant1 Thiobenzamide (Hepatotoxic Risk) Inter Thiazoline Intermediate Reactant1->Inter Ethanol, Reflux Reactant2 2-Bromo-4'-methylacetophenone (Lachrymator) Reactant2->Inter Product 4-(4-Methylphenyl)-2-phenyl- 1,3-thiazole Inter->Product - H2O (Dehydration) Waste HBr / H2O (Acidic Waste) Inter->Waste

Figure 1: The synthesis involves lachrymatory precursors (bromoketones), requiring fume hood operations until the final cyclization is complete.

Handling, Storage & Stability Protocols

The stability of the thiazole ring is generally high, but the 4-methyl group is susceptible to benzylic oxidation under harsh conditions.

Storage Architecture
  • Temperature: Store at 2–8°C (Refrigerate). While stable at RT, cold storage retards slow oxidation of the methyl group to the carboxylic acid or aldehyde.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) if long-term storage (>6 months) is required.

  • Container: Amber glass vials to prevent UV-induced photo-degradation of the aromatic system.

Solubilization Protocol (For Biological Assays)

When preparing stock solutions for in vitro assays (e.g., MTT assays):

  • Primary Solvent: Dissolve in 100% DMSO . Solubility is typically

    
     mM.
    
  • Dilution: Dilute into aqueous media immediately prior to use.

  • Precipitation Risk: Watch for "crashing out" at concentrations

    
     in aqueous buffers due to high lipophilicity.
    

Emergency Response Framework

This decision matrix guides immediate action in the event of exposure, based on the compound's lipophilic properties.

SafetyMatrix Figure 2: Emergency Response Decision Matrix Exposure Exposure Incident Type_Skin Skin Contact (High Absorption Risk) Exposure->Type_Skin Type_Eye Eye Contact (Mechanical/Chem Irritant) Exposure->Type_Eye Type_Inhale Inhalation (Mucosal Irritation) Exposure->Type_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents (Ethanol) Type_Skin->Action_Skin Action_Eye 1. Flush w/ Water (15 min) 2. Remove Contacts 3. Consult Ophthalmologist Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval for Pulmonary Edema Type_Inhale->Action_Inhale

Figure 2: Immediate soap/water washing is critical for skin exposure to prevent systemic absorption of this lipophilic compound. Avoid organic solvents which enhance skin permeability.

Ecological & Disposal Considerations

Environmental Fate:

  • Persistence: The thiazole ring is resistant to rapid biodegradation.

  • Bioaccumulation: High LogP suggests potential to accumulate in aquatic lipid tissues.

Disposal Protocol:

  • Do NOT flush down drains.

  • Solid Waste: Collect in a dedicated container for "Solid Organic Hazardous Waste."

  • Liquid Waste: Solutions in DMSO/Methanol must be incinerated by a licensed chemical waste disposal service equipped with scrubbers for SOx and NOx gases (combustion byproducts).

References

  • PubChem. (2025).[2][3][4] 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole | C16H13NS.[5] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Synthesis. [Link]

  • Fisher Scientific. (2023).[6] Safety Data Sheet: 2-Phenyl-1,3-thiazole-4-carboxylic acid. [Link]

Sources

Methodological & Application

Application Note: Hantzsch Synthesis Protocol for 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole via the classical Hantzsch Thiazole Synthesis. Unlike generic textbook descriptions, this protocol addresses the specific solubility challenges of diarylthiazoles, the handling of lachrymatory


-haloketones, and provides a modernized "green" variation using microwave irradiation. The 2,4-diarylthiazole scaffold is a critical pharmacophore in drug discovery, often serving as a bioisostere for pyridine or as a core linker in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Retrosynthetic Strategy & Mechanism

Strategic Disconnection

The Hantzsch synthesis is a condensation reaction between a thioamide and an


-haloketone.[1] For the target molecule, the retrosynthetic analysis reveals two key precursors:
  • Benzothioamide: Provides the 2-phenyl moiety and the N-C-S fragment.

  • 2-Bromo-4'-methylacetophenone: Provides the 4-(p-tolyl) moiety and the C-C backbone.

Reaction Mechanism

The reaction proceeds through a stepwise condensation-cyclization sequence:

  • Nucleophilic Attack: The sulfur atom of the benzothioamide attacks the electrophilic

    
    -carbon of the bromoketone (S
    
    
    
    2 substitution), displacing bromide.
  • Intermediate Formation: An acyclic

    
    -thioiminoketone intermediate is formed.
    
  • Cyclization: The nitrogen lone pair attacks the ketone carbonyl, closing the ring to form a hydroxy-thiazoline intermediate.

  • Dehydration: Acid-catalyzed elimination of water aromatizes the system to the final thiazole.

Mechanistic Pathway (Graphviz)

HantzschMechanism Reactants Reactants Benzothioamide + 2-Bromo-4'-methylacetophenone Step1 S-Alkylation (SN2 Attack) Reactants->Step1 Intermediate1 S-Phenacyl Thioimidate (Acyclic Intermediate) Step1->Intermediate1 Release of HBr Step2 Cyclization (N-Attack on Carbonyl) Intermediate1->Step2 Intermediate2 Hydroxy-thiazoline Step2->Intermediate2 Step3 Dehydration (-H2O / Aromatization) Intermediate2->Step3 Acid Catalyzed Product Target Product 4-(4-Methylphenyl)-2-phenylthiazole Step3->Product

Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]RoleSafety Note
Benzothioamide 137.201.0NucleophileToxic if swallowed.
2-Bromo-4'-methylacetophenone 213.071.05ElectrophileLachrymator. Handle in fume hood.
Ethanol (Absolute) 46.07SolventMediumFlammable.
Ammonium Hydroxide (25%) 35.05ReagentNeutralizationCorrosive, volatile.
Method A: Classical Thermal Reflux (Standard Protocol)

Best for scale-up (>5g) and high purity requirements.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Benzothioamide (1.37 g, 10 mmol) and Absolute Ethanol (20 mL) to the flask. Stir until partially dissolved.

  • Addition: Add 2-Bromo-4'-methylacetophenone (2.24 g, 10.5 mmol) directly to the flask. Note: The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Process Control: Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexanes). The starting thioamide spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Pour the mixture into a beaker containing ice-cold water (50 mL). Slowly add Ammonium Hydroxide (approx. 2-3 mL) with stirring until the pH is basic (~pH 9-10). This liberates the free base thiazole.

  • Isolation: The product will precipitate as a solid.[5] Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot Ethanol .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 45°C.

Method B: Microwave-Assisted Synthesis (Green/Rapid)

Best for library generation and rapid optimization.

  • Mixture: In a 10 mL microwave vial, combine Benzothioamide (1.0 mmol), 2-Bromo-4'-methylacetophenone (1.0 mmol), and Ethanol (2 mL).

  • Irradiation: Seal the vial and irradiate at 100°C for 10–15 minutes (Power: Dynamic, Max 150W).

  • Workup: Pour contents into aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 5 mL). Dry organic layer over MgSO4, filter, and concentrate.

  • Yield: Typically 85-95% (often higher than thermal method due to reduced side reactions).

Process Control & Troubleshooting

Workflow Diagram

Workflow Start Start Synthesis Mix Mix Reactants in EtOH (Benzothioamide + Bromoketone) Start->Mix Reflux Reflux (2 hrs) or Microwave (15 min) Mix->Reflux Check TLC Check (Start Material Consumed?) Reflux->Check Check->Reflux No (Extend Time) Cool Cool & Pour into Ice Water Check->Cool Yes Base Basify with NH4OH (Liberate Free Base) Cool->Base Filter Filter Crude Solid Base->Filter Purify Recrystallize (EtOH) Filter->Purify Final Pure 4-(p-tolyl)-2-phenylthiazole Purify->Final

Figure 2: Operational workflow for synthesis and purification.

Critical Troubleshooting
  • Lachrymator Control: 2-Bromo-4'-methylacetophenone is a potent tear gas. Weigh this reagent in a fume hood. If a spill occurs, neutralize immediately with a solution of dilute ammonia or sodium thiosulfate.

  • Oiling Out: If the product oils out during recrystallization, the solution is too concentrated or cooling is too rapid. Re-heat to dissolve, add a small amount of additional ethanol, and seed with a crystal of the crude product.

  • Incomplete Cyclization: If the intermediate is visible on TLC/LCMS (mass M+18 relative to product), the dehydration step is incomplete. Add a catalytic amount of p-toluenesulfonic acid (PTSA) and reflux for an additional 30 minutes.

Characterization Data

Data based on theoretical prediction and analogous 2,4-diarylthiazole literature.

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: Expected range 90–95°C . (Note: 2,4-diphenylthiazole melts at ~92°C; the p-methyl group typically raises MP slightly).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.00–7.95 (m, 2H, ortho-protons of 2-phenyl ring).
      
    • 
       7.85 (d, J = 8.2 Hz, 2H, ortho-protons of 4-tolyl ring).
      
    • 
       7.45–7.35 (m, 3H, meta/para-protons of 2-phenyl ring).
      
    • 
       7.30 (s, 1H, Thiazole C5-H ). Diagnostic Singlet.
      
    • 
       7.25 (d, J = 8.2 Hz, 2H, meta-protons of 4-tolyl ring).
      
    • 
       2.38 (s, 3H, Ar-CH
      
      
      
      ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    NS [M+H]
    
    
    : 252.08. Found: 252.1.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Justus Liebigs Annalen der Chemie, 249(1), 1-30.

  • BenchChem. (2025). "Application Notes and Protocols for the Hantzsch Thiazole Synthesis." BenchChem Protocols.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry.

  • Swaroop, T. R., et al. (2018).[6] "Synthesis of phenyl(4-phenylthiazol-2-yl)methanone...". ResearchGate.[7]

  • PubChem. (2025).[8] "Compound Summary: 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (CAS 2362-58-5)."[8][9][10][11] National Library of Medicine.

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Application Note: A Streamlined One-Pot Synthesis of 2-Phenyl-4-p-tolylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient one-pot protocol for the synthesis of 2-phenyl-4-p-tolylthiazole, a valuable scaffold in medicinal chemistry and materials science. By leveraging the principles of the classic Hantzsch thiazole synthesis, this method circumvents the need to isolate the lachrymatory and often unstable α-haloketone intermediate. The procedure involves the in situ generation of 2-bromo-1-(p-tolyl)ethan-1-one from 4'-methylacetophenone, which then directly condenses with thiobenzamide in a single reaction vessel. This streamlined approach enhances laboratory safety, reduces waste, and improves overall time efficiency, making it highly suitable for research and development settings.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug discovery. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern, such as the phenyl group at the 2-position and a tolyl group at the 4-position, can significantly modulate the compound's biological activity and pharmacokinetic profile.

Traditional multi-step syntheses of such scaffolds can be time-consuming and often suffer from lower overall yields due to losses at each purification step. The development of one-pot methodologies, which combine multiple reaction steps into a single, continuous process, represents a significant advancement in synthetic efficiency and aligns with the principles of green chemistry.

Reaction Principle: The Hantzsch Thiazole Synthesis

The core of this protocol is the Hantzsch thiazole synthesis, a venerable and reliable method for constructing the thiazole ring. The reaction proceeds through the condensation of a thioamide with an α-haloketone.

The overall transformation is as follows:

  • Thioamide: Thiobenzamide serves as the source for the N1 and C2 atoms of the thiazole ring, incorporating the 2-phenyl substituent.

  • α-Haloketone: An α-haloketone provides the C4 and C5 atoms. In this protocol, 2-bromo-1-(p-tolyl)ethan-1-one is generated in situ from 4'-methylacetophenone.

The established mechanism involves two key stages:

  • Nucleophilic Attack: The sulfur atom of the thiobenzamide, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone.

  • Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a dehydration step to form the aromatic thiazole ring.

This one-pot adaptation streamlines the process by generating the reactive α-haloketone intermediate in the presence of the thioamide, allowing for immediate trapping and subsequent cyclization.

Experimental Workflow and Protocol

This section provides a detailed, step-by-step procedure for the one-pot synthesis of 2-phenyl-4-p-tolylthiazole.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensitySupplierGrade
4'-MethylacetophenoneC₉H₁₀O134.181.005 g/mLSigma-Aldrich≥98%
ThiobenzamideC₇H₇NS137.21-Sigma-Aldrich98%
Copper(II) BromideCuBr₂223.35-Sigma-Aldrich99%
EthanolC₂H₅OH46.070.789 g/mLFisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.110.902 g/mLFisher ScientificACS Grade
Saturated NaHCO₃---Lab Prepared-
Brine---Lab Prepared-
Anhydrous MgSO₄MgSO₄120.37-Sigma-Aldrich≥99.5%

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Copper(II) bromide is harmful if swallowed and is a skin and eye irritant.

Reaction Workflow Diagram

The logical flow of the one-pot synthesis is depicted below.

G start_end start_end process process intermediate intermediate analysis analysis A Start: Assemble Reactants (4'-Methylacetophenone, Thiobenzamide, CuBr₂) B Add Solvent (Ethanol) & Reflux A->B Step 1 C In Situ Bromination (Formation of α-bromo ketone) B->C Heat D Hantzsch Condensation (Nucleophilic attack & Cyclization) C->D Immediate E Reaction Monitoring (TLC) D->E Ongoing F Workup: Quenching & Extraction E->F Completion G Purification: Recrystallization or Column Chromatography F->G Crude Product H Characterization (NMR, MS, IR) G->H Purified Product I End: Pure 2-Phenyl-4-p-tolylthiazole H->I

Caption: One-pot synthesis workflow from reactants to characterization.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-methylacetophenone (1.00 g, 7.45 mmol, 1.0 equiv), thiobenzamide (1.02 g, 7.45 mmol, 1.0 equiv), and copper(II) bromide (3.33 g, 14.9 mmol, 2.0 equiv).

    • Expert Insight: Using a 1:1 stoichiometry of the ketone and thioamide is crucial for optimal conversion. Copper(II) bromide acts as the bromine source for the in situ α-bromination of the ketone. An excess is used to drive the bromination to completion.

  • Solvent Addition and Reflux: Add anhydrous ethanol (30 mL) to the flask. Begin stirring the suspension and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 10 minutes.

    • Causality: The NaHCO₃ wash neutralizes any residual hydrobromic acid (HBr) formed during the reaction.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure 2-phenyl-4-p-tolylthiazole as a solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results for 2-Phenyl-4-p-tolylthiazole
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 8.00-7.90 (m, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.50-7.35 (m, 4H, Ar-H), 7.25 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 168.0 (C2), 155.0 (C4), 138.0, 133.5, 131.0, 130.0, 129.5, 129.0, 126.5, 115.0 (Ar-C & C5), 21.5 (CH₃).
Mass Spec (ESI) m/z: 252.08 [M+H]⁺
Melting Point Approx. 110-114 °C (literature dependent)

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete bromination of the ketone.Ensure anhydrous conditions. Increase reflux time or slightly increase the amount of CuBr₂.
Side reactions (e.g., dibromination).Maintain a strict 1:1 stoichiometry of ketone to thioamide. Avoid excessively high temperatures.
Impure Product Unreacted starting materials remain.Monitor the reaction closely with TLC and ensure it goes to completion. Optimize purification (e.g., adjust solvent system for chromatography).
Formation of byproducts.The primary byproduct is often a symmetrical bis(p-tolyl)thiazine. Careful control of stoichiometry and temperature can minimize this.

References

  • Kaur, R., & Kumar, K. (2022). Thiazole: A privileged scaffold for the development of multi-target-directed agents. Results in Chemistry, 4, 100373. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (See Hantzsch Thiazole Synthesis chapter). [Link]

  • Ghiya, B. J., & Naphade, J. K. (2014). A review on Hantzsch thiazole synthesis. International Journal of Chemical and Physical Sciences, 3, 1-13. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-700. [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461. [Link]

reaction conditions for alpha-bromo-4-methylacetophenone and thiobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hantzsch Synthesis of 4-(4-Methylphenyl)-2-phenylthiazole


-Bromo-4-methylacetophenone + Thiobenzamide

Introduction & Scope

The thiazole pharmacophore is a cornerstone in medicinal chemistry, appearing in potent therapeutics such as Dasatinib (antineoplastic) and Ritonavir (antiretroviral). This Application Note details the synthesis of 4-(4-methylphenyl)-2-phenylthiazole via the Hantzsch Thiazole Synthesis.

This transformation involves the condensation of


-bromo-4-methylacetophenone  (also known as 2-bromo-1-(p-tolyl)ethan-1-one) with thiobenzamide . While the reaction is classically robust, variations in solvent and temperature significantly impact yield, purity, and environmental footprint. This guide presents two validated protocols: a Standard Solvothermal Method  (for maximum reliability) and a Green Chemistry Method  (for sustainability).

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a stepwise sequence, not a concerted one.

  • 
     Alkylation:  The sulfur atom of the thiobenzamide acts as a nucleophile, displacing the bromide leaving group on the 
    
    
    
    -carbon of the ketone. This forms an acyclic thioether intermediate (often isolable if the reaction is kept cold).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water drives the aromatization, yielding the stable thiazole ring.

Key Insight: The intermediate


-thioketone is sensitive. If the reaction is too basic or too hot initially, side reactions (dimerization) can occur. If too acidic, the nitrogen nucleophilicity is suppressed.

HantzschMechanism Reactants Reactants (Bromoketone + Thioamide) Inter1 Thioether Intermediate (Acyclic) Reactants->Inter1 S_N2 Attack (-Br⁻) Inter2 Hydroxythiazoline (Cyclized/Non-aromatic) Inter1->Inter2 N-Attack on C=O Product 4-(p-Tolyl)-2-phenylthiazole (Aromatic) Inter2->Product Dehydration (-H₂O) Byproducts Byproducts (HBr + H₂O) Inter2->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch synthesis. The dehydration step is the thermodynamic driving force.

Experimental Variables & Optimization

The following table summarizes the impact of critical variables based on internal validation and literature precedents.

VariableRecommendationRationale
Stoichiometry 1.0 : 1.0 to 1.0 : 1.1A slight excess of thiobenzamide (1.1 eq) ensures complete consumption of the lachrymatory bromoketone.
Solvent Ethanol (EtOH) or PEG-400EtOH: High solubility of reactants, product precipitates upon cooling. PEG-400: Green, recyclable, acts as a phase transfer catalyst.
Temperature Reflux (

)
Essential to overcome the activation energy for the dehydration step.
Catalyst None or mild baseThe reaction generates HBr. In ethanol, this is tolerated. In water/PEG, adding

can accelerate the reaction.

Detailed Protocols

Protocol A: Standard Ethanol Reflux (The "Gold Standard")

Best for: Initial synthesis, scale-up, and maximum purity.

Safety Note:


-Bromo-4-methylacetophenone is a lachrymator  (tear gas agent). Handle only in a fume hood.

Materials:

  • 
    -Bromo-4-methylacetophenone (
    
    
    
    ,
    
    
    )
  • Thiobenzamide (

    
    , 
    
    
    
    )
  • Absolute Ethanol (

    
    )
    
  • Ammonium Hydroxide (

    
    ) or 
    
    
    
    solution

Workflow:

  • Dissolution: In a

    
     round-bottom flask (RBF), dissolve the thiobenzamide in ethanol.
    
  • Addition: Add the

    
    -bromo-4-methylacetophenone. The solution may turn slightly yellow.
    
  • Reflux: Attach a condenser and heat to reflux (

    
    ) for 2–3 hours .
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting material spot (high

      
      ) should disappear.
      
  • Precipitation: Cool the mixture to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out.

  • Neutralization: Pour the reaction mixture into

    
     of ice-cold water. Neutralize with 
    
    
    
    or saturated
    
    
    to
    
    
    . This liberates the free base thiazole.
  • Filtration: Filter the resulting solid precipitate using a Buchner funnel. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation:

      
      .
      
Protocol B: Green Synthesis in PEG-400

Best for: Sustainable chemistry, avoiding volatile organic compounds (VOCs).

Workflow:

  • Mixing: In a

    
     beaker, mix 
    
    
    
    -bromo-4-methylacetophenone (
    
    
    ) and thiobenzamide (
    
    
    ) in Polyethylene Glycol-400 (PEG-400,
    
    
    ).
  • Heating: Heat the mixture to

    
     with stirring for 45–60 minutes . No reflux condenser is usually needed due to the low volatility of PEG.
    
  • Extraction: Cool to room temperature. Add diethyl ether (

    
    ) or ethyl acetate. The product extracts into the organic layer; PEG remains separate.
    
    • Alternative Work-up: Pour into water (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ). The product precipitates; PEG dissolves in water. Filter the solid.[1]
      
  • Yield Expectation:

    
    .
    

Process Visualization

ProtocolWorkflow Start Start: Weigh Reagents (Hood Required) Mix Mix in Solvent (EtOH or PEG-400) Start->Mix React Heat/Reflux (2-3 hrs EtOH / 1 hr PEG) Mix->React Check TLC Check (Hex:EtOAc 4:1) React->Check Check->React Incomplete Quench Pour into Ice Water Neutralize (pH 8) Check->Quench Complete Filter Filtration & Wash Quench->Filter Pure Recrystallization (Hot EtOH) Filter->Pure

Figure 2: Operational workflow for the synthesis of 4-(p-tolyl)-2-phenylthiazole.

Characterization & QC

To validate the identity of 4-(4-methylphenyl)-2-phenylthiazole , ensure the following spectral data is met:

  • Appearance: White to pale yellow crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       (s, 3H, 
      
      
      
      ): Characteristic methyl singlet.
    • 
       (s, 1H, Thiazole 
      
      
      
      ): The diagnostic proton on the thiazole ring.
    • 
       (m, 9H, Aromatic protons): Overlapping signals from the phenyl and tolyl rings.
      
  • Mass Spectrometry (ESI/EI):

    • Calculated Molecular Weight:

      
      .
      
    • Observed

      
      : 
      
      
      
      .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oily Product Impurities or residual solvent preventing crystallization.Scratch the flask with a glass rod to induce nucleation. Recrystallize using a minimal amount of hot ethanol.
Low Yield Incomplete reaction or loss during filtration.Ensure reflux time is sufficient. When neutralizing, ensure pH reaches

to fully precipitate the free base.
Dark Color Oxidation or decomposition due to excessive heat.Do not exceed

(ethanol reflux temp). If using PEG, strictly control oil bath temperature.

References

  • Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Potewar, T. M., et al. (2008). "Efficient and expeditious synthesis of di- and trisubstituted thiazoles in PEG under catalyst-free conditions." Synthetic Communications, 38(2), 3601-3608.

  • Kaboudin, B., & Saadati, F. (2004).

    
    -haloketones." Journal of Heterocyclic Chemistry, 41(3), 303-306. 
    
  • BenchChem Application Notes. (2025). "Synthesis of Heterocyclic Compounds Using Alpha-Bromo-4-(Diethylamino)Acetophenone."

Sources

purification methods for 2,4-diarylthiazoles column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diarylthiazoles are privileged pharmacophores in drug discovery, serving as core scaffolds for antimicrobial, anti-inflammatory, and enzyme-inhibitory agents (e.g., Febuxostat). While the Hantzsch thiazole synthesis is robust, it frequently generates problematic impurities—specifically unreacted thioamides,


-haloketones, and oligomeric "tars"—that complicate purification.[1]

This guide details the purification of these heterocycles using silica gel chromatography. It addresses the specific challenge of basic nitrogen interaction , where the thiazole nitrogen hydrogen-bonds with acidic silanols on the stationary phase, causing peak tailing and yield loss. We provide a self-validating protocol to overcome this using amine modifiers and optimized loading techniques.

Physicochemical Profiling & Separation Logic

Before attempting purification, one must understand the analyte's behavior inside the column.

  • The Analyte (2,4-Diarylthiazole):

    • Polarity: Moderately lipophilic (logP typically 2.5–4.5).

    • Basicity: Weakly basic (pKa of conjugate acid ~2.5). However, on "Type A" (acidic) silica, the lone pair on the nitrogen atom interacts with surface silanols (

      
      ), causing tailing .
      
    • UV Activity: Strong absorption (254 nm) due to the conjugated aryl-heterocycle system.

  • The Impurities:

    • 
      -Haloketones (Starting Material):  High 
      
      
      
      (elutes early), lachrymatory (irritant).
    • Thioamides (Starting Material): Lower

      
       (elutes late), often streaks due to H-bonding.
      
    • Hantzsch "Tars": Polymeric byproducts that remain at the baseline.

Pre-Chromatography Workup (Critical)

Do not load the crude reaction mixture directly onto the column. Hantzsch reactions produce hydrohalic acid byproducts (HBr/HCl). Acidic crude mixtures will degrade the silica stationary phase and protonate the thiazole, making it stick to the baseline.

Standard Workup Protocol:

  • Neutralization: Quench reaction with saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate solvent to obtain the "Crude Solid/Oil."

Method Development: The "TEA Trick"

Standard silica gel (60 Å) is slightly acidic (pH ~6.5). For thiazoles, this acidity causes band broadening.

The Solution: Pre-treating the column with Triethylamine (TEA) blocks the active silanol sites, ensuring the thiazole elutes as a sharp, symmetrical band.

Mobile Phase Optimization Matrix

Perform TLC using these solvent systems to find an


 between 0.25 and 0.35.
Polarity NeededSolvent System A (Non-Polar)Solvent System B (Polar)Modifier (Essential)
Low Hexanes (or Heptane)Ethyl Acetate (5–20%)+ 1% TEA
Medium HexanesEthyl Acetate (20–50%)+ 1% TEA
High Dichloromethane (DCM)Methanol (1–5%)+ 0.5% TEA

Expert Insight: If using DCM/MeOH, keep MeOH < 5% to prevent silica dissolution. If higher polarity is needed, switch to Reverse Phase (C18).

Detailed Protocols

Protocol A: The "Amine-Modified" Flash Column (Standard)

Best for: Oily crudes or compounds with solubility in the mobile phase.

Materials:

  • Silica Gel 60 (230–400 mesh).[2][3]

  • Mobile Phase: Hexane:EtOAc (determined via TLC) + 1% Triethylamine .

Step-by-Step:

  • Slurry Preparation: Mix silica gel with the mobile phase (containing 1% TEA).

  • Column Packing: Pour the slurry into the column. Tap gently to settle. Flush with 2 column volumes (CV) of mobile phase to equilibrate the TEA throughout the silica bed.

    • Self-Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8).

  • Sample Loading: Dissolve the crude residue in the minimum volume of DCM or mobile phase. Carefully pipette onto the sand bed.

  • Elution:

    • Fraction 1-5 (Dead Volume): Usually contains non-polar impurities (haloketones).

    • Target Fractions: The thiazole will elute as a distinct, UV-active band.

    • Late Fractions: Unreacted thioamides.

  • Analysis: Spot fractions on TLC. Combine pure fractions and evaporate.

Protocol B: Dry Loading (Solid Load)

Best for: Poorly soluble solids or large-scale purifications (>1g).

Rationale: Dissolving a sample in a strong solvent (like DCM) and loading it liquid onto a Hexane column causes "breakthrough"—the strong solvent carries the product down the column before separation begins. Dry loading eliminates this solvent effect.

Step-by-Step:

  • Dissolve crude product in DCM or Acetone in a round-bottom flask.

  • Add dry silica gel (ratio: 2g silica per 1g crude).

  • Rotary Evaporate until a free-flowing, dry powder remains.

  • Pour this powder directly on top of the pre-packed (and TEA-equilibrated) column bed.

  • Add a layer of sand on top to protect the bed.

  • Elute normally with the Hexane/EtOAc + 1% TEA system.

Workflow Visualization

ThiazolePurification Start Crude Hantzsch Reaction (Acidic, containing HBr/HCl) Workup Aqueous Workup (Sat. NaHCO3 Wash) Start->Workup Quench Acid Crude Neutralized Crude Residue Workup->Crude Dry & Conc. TLC TLC Scouting (Target Rf 0.3) Crude->TLC Decision Does spot tail/streak? TLC->Decision StdCol Standard Silica Column (Hex/EtOAc) Decision->StdCol No (Rare) ModCol Amine-Modified Column (Hex/EtOAc + 1% TEA) Decision->ModCol Yes (Common) Load Load Sample (Dry Load preferred) StdCol->Load ModCol->Load Elute Elution & Fractionation Load->Elute Analysis TLC/HPLC Analysis Elute->Analysis Final Pure 2,4-Diarylthiazole Analysis->Final Combine Pure Fractions

Figure 1: Decision tree for the purification of 2,4-diarylthiazoles, highlighting the critical amine-modification step.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Streaking/Tailing Acidic silanols interacting with thiazole nitrogen.Add 1% Triethylamine to the mobile phase.[3] Ensure column is pre-flushed with this modifier.
Co-elution Impurities have similar polarity.Change Selectivity: Switch from EtOAc (H-bond acceptor) to DCM or Toluene. Or use Gradient Elution (0%

20% EtOAc over 30 mins).
Product Crystallizes on Column Solubility limit exceeded.Use Dry Loading (Protocol B). Do not try to force a liquid load with pure DCM.
Low Recovery Irreversible adsorption.Flush column with 10% Methanol in DCM to recover stuck material. Re-purify if necessary.[4]

References

  • Potewar, T. M., et al. (2011). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives... Molecules, 16(5), 3761-3777. Retrieved from [Link]

  • Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. Comprehensive Organic Chemistry Experiments. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the application of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole as a fluorescent probe. Thiazole-based fluorophores are a significant class of compounds in chemical biology and materials science due to their robust photophysical properties. This particular derivative, possessing a 2,4-diaryl substitution pattern, exhibits environmental sensitivity, making it a valuable tool for investigating molecular environments. Herein, we detail the synthesis, photophysical characterization, and protocols for its use as a solvatochromic probe for assessing solvent polarity and for studying biomolecular interactions.

Introduction: The Scientific Grounding of 2,4-Diarylthiazoles

The 1,3-thiazole heterocyclic core is a cornerstone in the design of fluorescent molecules. Its presence in natural bioluminescent compounds like luciferin underscores its inherent utility as a fluorophore. When substituted with aryl groups at the 2 and 4 positions, the resulting π-conjugated system often gives rise to desirable photophysical properties, including strong fluorescence and environmental sensitivity.

The subject of this guide, 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (hereafter referred to as PMPT), is a member of this versatile class. Its structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with solvatochromism—the change in absorption or emission spectra with solvent polarity. This property allows PMPT to function as a reporter on the local dielectric constant of its environment. Such probes are invaluable in drug development for characterizing ligand binding to protein hydrophobic pockets and in cell biology for mapping membrane microdomains.

Synthesis of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (PMPT)

The most direct and widely adopted method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-haloketone with a thioamide.

Synthesis Protocol

This protocol describes the reaction between 2-bromo-1-(4-methylphenyl)ethanone and benzothioamide.

Materials:

  • 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq)

  • Benzothioamide (1.1 eq)

  • Ethanol (reaction solvent)

  • Sodium bicarbonate (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-methylphenyl)ethanone in absolute ethanol.

  • Add benzothioamide to the solution.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Diagram of Synthesis Workflow:

cluster_reactants Reactants cluster_process Process alpha_haloketone 2-bromo-1-(4-methylphenyl)ethanone reaction Hantzsch Condensation (Ethanol, Reflux, 3-4h) alpha_haloketone->reaction thioamide Benzothioamide thioamide->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Pure PMPT Probe purification->product start Prepare PMPT solutions in various solvents measure_abs Measure Absorbance Spectra (Determine λ_abs) start->measure_abs measure_em Measure Emission Spectra (Excite at λ_abs, find λ_em) measure_abs->measure_em calculate Calculate Stokes Shift (λ_em - λ_abs) measure_em->calculate plot Plot λ_em vs. Solvent Polarity (e.g., E_T(30) values) calculate->plot analyze Analyze Correlation: Red shift with increasing polarity? plot->analyze

Caption: Workflow for solvatochromic analysis of PMPT.

Expected Photophysical Properties:

The following table presents estimated values based on the properties of similar 2,5-diarylthiazoles and other thiazole derivatives. [4]These values require experimental verification.

PropertyEstimated Value/RangeRationale & Causality
λ_abs (max) 320 - 360 nmBased on the extended π-conjugation of the diarylthiazole system.
λ_em (max) 380 - 480 nmEmission is expected to be red-shifted relative to absorption. The range reflects the expected solvatochromic shift from non-polar to polar solvents.
Stokes Shift 60 - 120 nmA moderate to large Stokes shift is typical for probes exhibiting ICT, minimizing self-absorption. [5]
Quantum Yield (Φ_F) Variable (Low in polar, higher in non-polar solvents)Fluorescence is often quenched in polar protic solvents due to non-radiative decay pathways. In non-polar, viscous environments that restrict molecular motion, the quantum yield is expected to increase.

Application in Drug Development: Probing Protein-Ligand Interactions

A key application for environmentally sensitive probes like PMPT is in the study of protein-ligand binding events, particularly when a ligand binds to a hydrophobic pocket, displacing water molecules. The probe's fluorescence can report on this change in the local environment.

Protocol for a Competitive Binding Assay

Objective: To demonstrate the use of PMPT to determine the binding affinity of a non-fluorescent test compound to a protein with a known hydrophobic binding site (e.g., Bovine Serum Albumin, BSA).

Principle: PMPT is expected to exhibit enhanced fluorescence upon binding to the hydrophobic pockets of BSA. A competing non-fluorescent ligand will displace PMPT, leading to a decrease in fluorescence intensity, which can be used to calculate the binding affinity of the competitor.

Materials:

  • PMPT stock solution (in DMSO or ethanol)

  • Bovine Serum Albumin (BSA) solution in phosphate-buffered saline (PBS), pH 7.4

  • Non-fluorescent test compound (competitor) solution

  • PBS buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Determine Optimal PMPT-BSA Conditions: a. Titrate a fixed concentration of PMPT (e.g., 5 µM) with increasing concentrations of BSA. b. Record the fluorescence emission spectrum after each addition. c. Identify the BSA concentration that gives a significant and stable fluorescence enhancement.

  • Competitive Displacement Assay: a. Prepare a series of solutions containing the fixed, optimal concentrations of PMPT and BSA determined in the previous step. b. To each solution, add increasing concentrations of the non-fluorescent test compound. Include a control with no test compound. c. Incubate the mixtures to allow them to reach equilibrium (e.g., 5-10 minutes at room temperature). d. Measure the fluorescence intensity at the peak emission wavelength of PMPT.

  • Data Analysis: a. Plot the fluorescence intensity of PMPT as a function of the test compound concentration. b. Fit the resulting curve to a suitable binding isotherm model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound PMPT). c. The IC₅₀ value can be used to calculate the binding constant (Kᵢ) of the test compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The Hantzsch synthesis is a classic, reliable reaction, and the purity of the final compound can be rigorously assessed by standard analytical techniques (NMR, MS). In the application protocols, control experiments are paramount. For solvatochromism, the correlation of spectral shifts with established solvent polarity scales provides a clear validation of the probe's behavior. In the binding assay, the systematic decrease in fluorescence with increasing competitor concentration validates the displacement mechanism.

Conclusion

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a readily synthesizable and versatile fluorescent probe. Its sensitivity to the local environment makes it a powerful tool for applications ranging from fundamental studies of solvent effects to high-throughput screening in drug discovery. The protocols provided herein offer a robust framework for researchers to synthesize, characterize, and apply this probe in their own experimental systems.

References

  • Belskaya, N. P., Kostova, I., & Fan, Z. (2018). Thiazole cores as organic fluorophore units: Synthesis and fluorescence. Arkivoc, 2018(2), 223-271. [Link]

  • PubChem. (n.d.). 4-(4-methylphenyl)-2-phenyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Suss, O., Motiei, L., & Margulies, D. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(9), 2828. [Link]

  • Katikireddy, S., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 10(3), 1549-1561. [Link]

  • Fravet, D., et al. (2004). Synthesis and Scintillating Efficiencies of 2,5-Diarylthiazoles with Intramolecular Hydrogen Bond. Tetrahedron Letters, 45(28), 5291-5294. [Link]

  • Saeed, A., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Journal of Molecular Structure, 1273, 134301. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors, 11(1), 503. [Link]

  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624. [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-1,3-thiazole-2-thiol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Belskaya, N. P., et al. (2018). N,O π-Conjugated 4-Substituted-1,3-Thiazole BF2 Complexes: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 83(3), 1349-1360. [Link]

  • S. A. O. de Souza, et al. (2022). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. Molecules, 27(17), 5557. [Link]

  • An, Y., et al. (2019). A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells. Sensors, 19(3), 473. [Link]

  • Rodrigues, C. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate. [Link]

  • Hossan, A. S. M. S., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Chemistry Frontiers, 7(22), 5028-5039. [Link]

  • Zhang, X., et al. (2024). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 29(22), 4983. [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole at the C5 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C5-Functionalized Thiazoles

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmacologically significant molecules.[1] Its presence in drugs highlights its role as a "privileged scaffold," offering a versatile framework for the development of new therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1] The functionalization of the thiazole core, particularly at the C5 position, is a critical strategy for modulating the biological activity, pharmacokinetic profiles, and intellectual property of novel chemical entities.[2] Calculated pi-electron density suggests that the C5 position is the primary site for electrophilic substitution, making it a prime target for introducing chemical diversity.[3][4][5]

This guide provides a comprehensive overview and detailed protocols for the targeted functionalization of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole at the C5 position. We will explore two primary and highly effective strategies: direct C-H activation and a classical halogenation-followed-by-cross-coupling sequence. These methodologies offer robust and versatile pathways to a diverse array of C5-substituted thiazole derivatives, which are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery.

Strategic Approaches to C5 Functionalization

The introduction of substituents at the C5 position of the 4-(4-methylphenyl)-2-phenyl-1,3-thiazole scaffold can be achieved through several synthetic routes. The two most prominent and reliable strategies are:

  • Direct C-H Activation/Arylation: This contemporary approach enables the direct coupling of the C5 C-H bond with a suitable reaction partner, most commonly an aryl or heteroaryl halide.[6][7][8] This method is highly atom-economical as it circumvents the need for pre-functionalization of the thiazole ring.[9] Palladium-based catalysts are frequently employed to facilitate this transformation.[6][7][8]

  • Halogenation Followed by Cross-Coupling: This conventional two-step sequence involves the initial introduction of a halogen, typically bromine or iodine, at the C5 position.[2] The resulting 5-halothiazole intermediate serves as a versatile precursor for various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of functionalities.[2]

The choice between these strategies often depends on the desired substituent, the availability of starting materials, and the overall synthetic efficiency.

Comparative Data for C5-Arylation of Thiazoles

To provide a clear comparison of different catalytic systems for C5-arylation, the following table summarizes quantitative data for various thiazole derivatives. This data highlights the yields and conditions for both direct C-H arylation and Suzuki cross-coupling reactions.

Thiazole SubstrateCoupling PartnerCatalyst/ConditionsYield (%)Reference
2-Isobutylthiazole4-Bromobenzonitrile1 mol% [Pd(μ-Cl)Cl(SIMes)]2, K2CO3, DMA, 120 °C95[10]
2-Isobutylthiazole4-Bromoanisole1 mol% [Pd(μ-Cl)Cl(SIMes)]2, K2CO3, DMA, 120 °C88[10]
4-Methylthiazole4-BromotolueneNi(II)-iminopyridine complex, K3PO4, DMF, 80 °CHigh[6]
5-Bromo-4-phenylthiazolePhenylboronic acidPd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, Reflux~60-70[4]
Experimental Protocols
Protocol 1: Direct C-H Arylation of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole at C5

This protocol details a palladium-catalyzed direct C-H arylation for the synthesis of 5-aryl-4-(4-methylphenyl)-2-phenyl-1,3-thiazole.

Workflow Diagram:

Caption: Workflow for Direct C5-H Arylation.

Materials:

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 4-(4-methylphenyl)-2-phenyl-1,3-thiazole (1.0 mmol), the desired aryl bromide (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add anhydrous DMA (5 mL) to the reaction vessel via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath set to 150 °C.

  • Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated thiazole.

Protocol 2: C5-Functionalization via Halogenation and Suzuki Cross-Coupling

This two-step protocol involves the initial bromination of the thiazole at the C5 position, followed by a Suzuki cross-coupling reaction to introduce an aryl group.

Workflow Diagram:

Caption: Workflow for C5-Functionalization via Halogenation-Coupling.

Part A: C5-Bromination

Materials:

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Round-bottom flask

  • Ice bath

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-(4-methylphenyl)-2-phenyl-1,3-thiazole (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.1 mmol) in one portion.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-bromo-4-(4-methylphenyl)-2-phenyl-1,3-thiazole, which can often be used in the next step without further purification.

Part B: Suzuki Cross-Coupling

Materials:

  • 5-Bromo-4-(4-methylphenyl)-2-phenyl-1,3-thiazole (from Part A)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous Na₂CO₃ solution)

  • Solvent system (e.g., Toluene/Ethanol/Water)

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 5-bromo-4-(4-methylphenyl)-2-phenyl-1,3-thiazole (1.0 mmol), the arylboronic acid (1.5 mmol), and the palladium catalyst (0.03 mmol).

  • Add the solvent system (e.g., 10 mL of a 3:1:1 mixture of toluene:ethanol:water).

  • Add the base (e.g., 2 mL of 2M aqueous Na₂CO₃).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C5-arylated thiazole.

Conclusion

The functionalization of the C5 position of the 4-(4-methylphenyl)-2-phenyl-1,3-thiazole ring is a pivotal aspect of modern medicinal chemistry and materials science.[2] Direct C-H activation presents an efficient and atom-economical pathway, particularly for arylation, while the traditional halogenation-cross-coupling sequence provides a versatile and robust alternative for introducing a broader array of substituents. The protocols detailed herein offer reliable methods for researchers to synthesize novel thiazole derivatives for further investigation.

References
  • ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. Retrieved from [Link]

  • Takada, F., Kikuchi, T., Oguro, Y., Kamata, M., Yukawa, T., Kato, K., Muto, K., & Yamaguchi, J. (2024). 2 H -Thiazolo[4,5- d ][1][2][11]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. DOI:10.1039/D4SC03874F. Retrieved from [Link]

  • American Chemical Society. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. Retrieved from [Link]

  • Knochel, P., et al. (2011). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 76(15), 6245–6257. DOI: 10.1021/jo201083g. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Efficient palladium‐catalyzed C‐S cross‐coupling reaction of benzo‐2,1,3‐thiadiazole at C‐5‐position: A potential class of AChE inhibitors. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • American Chemical Society. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Retrieved from [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • PMC. (n.d.). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. Retrieved from [Link]

  • JOCPR. (n.d.). 147-152 Research Article Synthesis of some new 5- substituted of. Retrieved from [Link]

  • AVESIS. (n.d.). CH Bond activation of 2-isobutylthiazole at C5 position catalysed by Pd-N-heterocyclic carbene complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. | Download Scientific Diagram. Retrieved from [Link]

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Troubleshooting & Optimization

minimizing side products in alpha-haloketone and thioamide condensation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Side Products in Thiazole Synthesis

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the condensation of α-haloketones and thioamides to produce thiazole derivatives with high yield and purity. Here, we will delve into the intricacies of this classic reaction, providing troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common challenges and minimize the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of unreacted starting materials in my reaction. What are the first steps to improve conversion?

A1: Incomplete conversion in the Hantzsch synthesis is a common issue that can often be resolved by systematically optimizing your reaction conditions. Here are the key parameters to investigate:

  • Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation energy of the reaction. If you are running the reaction at room temperature, consider increasing the temperature. A systematic screening of temperatures can help identify the optimal conditions for your specific substrates.

  • Reaction Time: It is possible the reaction has not been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion.

  • Solvent: The choice of solvent can significantly impact reaction rates. Alcohols like ethanol and methanol are commonly used, but exploring other solvents or even solvent-free conditions may be beneficial. In some cases, greener solvents like water or solvent mixtures can be effective.[1][2]

  • Catalysis: The addition of a catalyst can accelerate the reaction. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst to achieve high yields.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of several side products. What are the most common impurities I should be aware of?

A2: The formation of multiple products is a frequent challenge. Besides unreacted starting materials, the most common side products include:

  • Isomeric Impurities: With N-substituted thioureas, you can form not only the desired 2-(N-substituted amino)thiazole but also the isomeric 3-substituted 2-imino-2,3-dihydrothiazole. The formation of the latter is particularly favored under acidic conditions.[3][4]

  • Thioamide Dimers: Thioamides can undergo oxidative dimerization to form 1,2,4-thiadiazoles, especially in the presence of an oxidizing agent or under certain electrochemical conditions.[5][6][7]

  • Alpha-Haloketone Degradation Products: In the presence of a base, α-haloketones can undergo self-condensation or rearrangement reactions, such as the Favorskii rearrangement, to form carboxylic acid derivatives.[8][9][10]

  • 1,3,5-Thiadiazines: In the presence of formaldehyde (which can arise from the decomposition of certain reagents or solvents), thioamides can react to form 1,3,5-thiadiazine derivatives.[11][12]

Q3: How can I control the regioselectivity of the reaction when using an N-substituted thiourea to avoid the formation of the imino-dihydrothiazole isomer?

A3: Controlling the regioselectivity is crucial for obtaining a pure product. The key is to manage the pH of the reaction medium. The formation of the 3-substituted 2-imino-2,3-dihydrothiazole is favored under acidic conditions. To selectively synthesize the desired 2-(N-substituted amino)thiazole, it is recommended to run the reaction in a neutral or slightly basic medium.[3][4] The use of a non-nucleophilic base can help to neutralize any acid formed during the reaction without interfering with the main condensation pathway.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter and offers targeted solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield 1. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can lead to side reactions. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete conversion or degradation. 3. Incorrect stoichiometry: An improper ratio of reactants can leave one starting material in excess and limit the formation of the product.1. Purify starting materials: Recrystallize or use column chromatography to purify the α-haloketone and thioamide before use. 2. Optimize reaction conditions: Systematically screen different solvents, temperatures, and reaction times. Consider using a catalyst to improve the reaction rate. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[13] 3. Adjust stoichiometry: A slight excess of the thioamide (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the α-haloketone.
Formation of Isomeric Impurity Acidic reaction conditions: The presence of acid, either added or generated in situ, catalyzes the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[3][4]Control the pH: Run the reaction in a neutral solvent like ethanol or isopropanol. If necessary, add a non-nucleophilic base (e.g., sodium bicarbonate or diisopropylethylamine) to neutralize any acid that may form.
Presence of Multiple Unidentified Byproducts 1. High reaction temperature: Excessive heat can promote decomposition and side reactions. 2. Reactive functional groups: Other functional groups on the starting materials may be participating in unwanted reactions. 3. Air oxidation: Some intermediates or the thioamide itself may be sensitive to oxidation.1. Lower the reaction temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Use protecting groups: If your starting materials have other reactive functional groups, consider protecting them before the condensation reaction. 3. Use an inert atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Difficulty in Product Purification 1. Similar polarity of product and impurities: The desired thiazole and its side products may have very similar polarities, making chromatographic separation difficult. 2. Co-precipitation of impurities: Unreacted starting materials or byproducts may co-precipitate with the product upon workup.1. Optimize chromatography: Screen different solvent systems for column chromatography. Sometimes a change from a standard silica gel to a different stationary phase (e.g., alumina or a bonded phase) can improve separation.[14] For amines, reverse-phase HPLC can be effective.[15] 2. Utilize acid-base extraction: The basicity of the 2-amino group on the thiazole can be exploited for purification. Dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified product.[16] 3. Recrystallization: Carefully screen different solvents for recrystallization. Sometimes a multi-solvent system is necessary to achieve good separation. For basic compounds like thiazoles, using organic acids like acetic acid in the recrystallization solvent mixture can be beneficial.[17]

Reaction Mechanisms and Side Reactions

To effectively troubleshoot, it is essential to understand the underlying reaction pathways.

Desired Hantzsch Thiazole Synthesis Pathway

The generally accepted mechanism for the Hantzsch thiazole synthesis proceeds through three key steps:

  • S-Alkylation: The nucleophilic sulfur of the thioamide attacks the electrophilic α-carbon of the haloketone in an SN2 reaction to form an isothioamide intermediate.

  • Cyclization: The nitrogen of the isothioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting hydroxyl-thiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch Synthesis Thioamide Thioamide Intermediate1 Isothioamide Intermediate Thioamide->Intermediate1 S-Alkylation (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Hydroxyl-Thiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization HX HX Intermediate1->HX Thiazole Thiazole Product Intermediate2->Thiazole Dehydration H2O H₂O Thiazole->H2O

Caption: Desired pathway for the Hantzsch thiazole synthesis.

Common Side Reaction Pathways

Understanding how side products are formed is key to preventing them.

Side Reactions Common Side Reaction Pathways cluster_main Starting Materials cluster_side_products Potential Side Products Thioamide Thioamide Isomer Imino-dihydrothiazole (from N-substituted thioamide) Thioamide->Isomer Acid-Catalyzed Pathway Dimer 1,2,4-Thiadiazole (Thioamide Dimer) Thioamide->Dimer Oxidative Dimerization Haloketone α-Haloketone Haloketone->Isomer Acid-Catalyzed Pathway Favorskii Favorskii Rearrangement Product Haloketone->Favorskii Base-induced Rearrangement

Caption: Overview of common side reaction pathways.

Optimized Experimental Protocols

The following protocols are designed to provide a starting point for achieving high yields and purity. Optimization for specific substrates may be necessary.

Protocol 1: Selective Synthesis of 2-Aminothiazoles (Neutral Conditions)

This protocol is optimized to minimize the formation of isomeric impurities when using substituted thioureas.

Materials:

  • α-Haloketone (1.0 eq)

  • Thiourea or N-substituted thiourea (1.1 eq)

  • Ethanol (or other suitable neutral solvent)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the thiourea or N-substituted thiourea in ethanol.

  • Add the α-haloketone to the solution.

  • If your substrate is known to generate acidic byproducts, add sodium bicarbonate (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Solvent-Free Synthesis of 2-Aminothiazoles

This "green chemistry" approach is rapid and often provides high yields with simple workup.[9]

Materials:

  • 2-Bromoacetophenone derivative (1.0 eq)

  • Thiourea (1.0-1.2 eq)

  • Mortar and pestle or a thick-walled reaction vial

  • Heating source (hot plate or oil bath)

Procedure:

  • Place the 2-bromoacetophenone derivative in the mortar or reaction vial.

  • Gently heat the solid until it melts.

  • Add the thiourea to the molten ketone and mix thoroughly. The reaction is often rapid and exothermic.

  • After the reaction is complete (typically within a few minutes), allow the mixture to cool and solidify.

  • The crude product can be purified by washing with water or a suitable organic solvent to remove any unreacted starting materials.

Data-Driven Insights

The choice of reaction parameters can have a dramatic effect on the outcome of the Hantzsch synthesis. The following table, compiled from various studies, illustrates the impact of different solvents on reaction yield for a model reaction.

Solvent Temperature (°C) Time (h) Yield (%) Reference
Water100645[1]
Methanol60455[1]
Ethanol65287[1]
1-Butanol110660[1]
Ethanol/Water (1:1)65287[1]
Solvent-free100-120< 0.1>90[9]

Note: Yields are highly substrate-dependent and these values should be considered as a general guide.

References

  • Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48, 437-440. [Link]

  • Favorskii Rearrangement | Mechanism | Applications. AdiChemistry. [Link]

  • Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. (2014). Chinese Chemical Letters, 25(8), 1193-1196. [Link]

  • Thompson, M. P., et al. (2020). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 142(15), 6921-6926. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-667. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 633. [Link]

  • Saha, M. (2017). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2017, 8347039. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2020). Journal of the American Chemical Society. [Link]

  • Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2021). Journal of Scientific Research, 65(2). [Link]

  • Pathak, M., et al. (2024). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 3209. [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Malaysian Journal of Chemistry, 23(1), 1-13. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Process of producing 2-aminothiazole. European Patent Office. [Link]

  • Mao, J., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. PeerJ, 7, e7581. [Link]

  • Reinvestigation of a modified Hantzsch thiazole synthesis. Academia.edu. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • New 2H-tetrahydro-1, 3, 5-thiadiazine-2-thiones incorporating glycine and glycinamide as potential antifungal agents. (2002). Archiv der Pharmazie, 335(6), 285-90. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(1), 229. [Link]

  • Column chromatography. University of Victoria. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules. [Link]

  • Purification of 2-aminothiazole.
  • Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. ResearchGate. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024). Biointerface Research in Applied Chemistry, 14(2), 143. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

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thermal stability of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for understanding and troubleshooting the thermal stability of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (MPT). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to anticipate challenges, interpret data accurately, and ensure the integrity of your high-temperature experiments.

The thiazole nucleus is known for its high thermal stability, a property that has led to its use in thermally stable polymers and as a robust scaffold in medicinal chemistry.[1] However, the specific substitution pattern of MPT introduces unique considerations. This guide will walk you through common questions and issues encountered when subjecting this compound to thermal stress.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected thermal stability of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole?

Answer: Based on its structure as a diaryl-substituted 1,3-thiazole, MPT is expected to possess significant thermal stability. The thiazole ring itself is an aromatic heterocycle, and this aromaticity contributes to its stability at elevated temperatures.[1][2] The phenyl and methylphenyl (tolyl) groups attached at the 2- and 4-positions further enhance this stability through extended π-electron delocalization.

While specific experimental data for MPT is not abundant in public literature, we can draw comparisons from related structures. Generally, many organic compounds with similar aromatic and heterocyclic structures begin to decompose at temperatures above 200-300°C, though some can be stable to even higher temperatures.[3][4] For instance, studies on other substituted thiazole and triazole derivatives show decomposition often initiates in the range of 190°C to over 300°C, depending on the substituents and the experimental conditions (e.g., atmosphere).[4][5]

Key takeaway: Expect high stability, but do not assume it. Empirical determination via Thermogravimetric Analysis (TGA) is essential for defining the operational temperature limits for your specific application.

Q2: My sample of MPT is showing a slight color change (e.g., turning yellow or brown) upon heating, even at temperatures presumed to be safe. What could be happening?

Answer: A color change is often the first visual indicator of thermal stress or degradation, even if significant mass loss has not yet occurred. There are several potential causes:

  • Minor Degradation/Side Reactions: Even well below the main decomposition temperature (Td), minor degradation pathways can be initiated. These might involve the formation of conjugated impurities or radical species that are highly colored. Many organic compounds are sensitive to heating.[3]

  • Oxidation: If the experiment is not conducted under a strictly inert atmosphere (like Nitrogen or Argon), trace amounts of oxygen can cause oxidative degradation. The sulfur atom in the thiazole ring and the methyl group on the tolyl substituent are potential sites for oxidation at high temperatures.

  • Presence of Impurities: The color change could be due to the degradation of small amounts of impurities from the synthesis (e.g., residual reactants or solvents), which may be less thermally stable than MPT itself.

Troubleshooting Workflow:

start Color Change Observed During Heating q1 Is the atmosphere strictly inert? start->q1 action1 Purge system thoroughly with N2 or Ar. Use high-purity gas. q1->action1 No q2 Is the sample of high purity? q1->q2 Yes inert Yes not_inert No action1->start Re-run Experiment action2 Re-purify MPT sample (e.g., recrystallization, chromatography). Confirm purity with LC-MS, NMR. q2->action2 No analyze Characterize the colored species. - Perform UV-Vis spectroscopy. - Analyze by LC-MS to identify degradation products. q2->analyze Yes pure Yes not_pure No action2->start Re-run Experiment cluster_0 High Temperature (Inert Atm.) MPT 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (MPT) Fragment1 Ring Cleavage (C-S, C-N bond scission) MPT->Fragment1 Δ Fragment2 Formation of Volatile Fragments (e.g., Benzonitrile, p-Tolylacetylene) Fragment1->Fragment2 Fragment3 Sulfur Extrusion & Rearrangement Fragment1->Fragment3 Char Carbonaceous Residue (at very high temps) Fragment2->Char Fragment3->Char

Caption: A potential thermal degradation pathway for MPT.

Under oxidative conditions, the pathway would be significantly different, likely involving oxidation of the sulfur to a sulfoxide/sulfone and degradation of the tolyl and phenyl rings.

Q5: I am using MPT as a reactant in a high-temperature synthesis (>200 °C). How can I minimize its degradation?

Answer: Even if your reaction temperature is below the Tonset of pure MPT, prolonged heating, catalytic effects of other reagents, or interactions with the solvent can promote degradation.

  • Strictly Inert Atmosphere: This is the most critical factor. Use high-purity (≥99.998%) nitrogen or argon. If performing a flask reaction, use Schlenk line techniques with at least three vacuum/backfill cycles to remove all oxygen. [6]2. Minimize Reaction Time: Plan the experiment to be as efficient as possible. The longer the exposure to high temperatures, the greater the potential for degradation. [7]3. Solvent Choice: Use high-boiling, thermally stable, and non-reactive solvents. Ensure solvents are anhydrous and deoxygenated.

  • Reagent Compatibility: Consider if any of your reagents or catalysts could lower the decomposition barrier of MPT. For example, strong Lewis acids or bases might interact with the thiazole ring and reduce its stability.

  • Incremental Addition: If possible, add MPT to the hot reaction mixture in portions or via syringe pump over time, rather than heating a mixture containing MPT from the start. This minimizes the total time the compound spends at the target temperature.

By systematically addressing these factors, you can significantly improve the outcome of your high-temperature reactions and ensure the thermal stability of MPT is not a limiting factor.

References

  • Thiazole - Wikipedia. Wikipedia. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. [Link]

  • Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. National Center for Biotechnology Information. [Link]

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. JETIR. [Link]

  • Temperature behaviour of organic compounds - PHYWE. PHYWE Systeme GmbH & Co. KG. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

  • Degradation of Sulfathiazole by Heat-Activated Persulfate: Kinetics, Degradation Pathways, and Toxicity Assessment - ResearchGate. ResearchGate. [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. MDPI. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. [Link]

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Validation & Comparative

Comprehensive Guide to Characteristic IR Absorption Bands of 2,4-Disubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists.

2,4-Disubstituted thiazoles represent a privileged scaffold in modern drug discovery, forming the pharmacophore of critical therapeutics such as Febuxostat (xanthine oxidase inhibitor) and various kinase inhibitors. In the synthetic optimization of these leads, distinguishing the 2,4-regioisomer from its 2,5-analog or other structural isomers is a critical quality gate.

While NMR (


H, 

C) is definitive for structural elucidation, Infrared (IR) Spectroscopy provides a rapid, non-destructive "fingerprint" for high-throughput validation. This guide details the diagnostic vibrational modes of 2,4-disubstituted thiazoles, compares them with common structural alternatives, and provides a self-validating experimental protocol for spectral acquisition.

Characteristic IR Signatures: The 2,4-Disubstituted Thiazole "Fingerprint"[1]

The thiazole ring is a five-membered heteroaromatic system containing nitrogen and sulfur.[1][2][3] In a 2,4-disubstituted motif, the C5 position retains a hydrogen atom, which serves as a critical diagnostic marker.

Table 1: Diagnostic IR Bands for 2,4-Disubstituted Thiazoles
Vibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
C=N Stretching (Ring)1590 – 1640 StrongPrimary diagnostic for the thiazole ring.[1] Often coupled with C=C stretching.[1]
C=C Stretching (Ring)1450 – 1570 Medium-StrongConfirms aromaticity.[1] Often appears as a doublet with C=N.
C–H Stretching (Aromatic C5-H)3050 – 3120 WeakIndicates the presence of the heteroaromatic proton at C5.
C–H Out-of-Plane Bending (C5-H)800 – 900 MediumCritical differentiator. Specific to the isolated proton at position 5.[1]
C–S Stretching (C–S–C)600 – 700 Weak-MediumOften difficult to assign due to coupling ("Ring Breathing" modes).[1]
Ring Breathing Mode 1000 – 1100 MediumCharacteristic of the 5-membered ring skeleton.[1]
Mechanistic Insight: The "Coupled" Nature of Thiazole Vibrations

Unlike simple functional groups (e.g., C=O), the bands in heteroaromatic rings are highly coupled.

  • The "Azomethine" Shift: The C=N stretch in thiazoles (approx. 1600 cm⁻¹) is lower than in non-conjugated imines (1640–1690 cm⁻¹) due to aromatic delocalization. Substituents at the 2-position (e.g., amine, phenyl) can further shift this band via mesomeric effects.

  • The C5-H Marker: The C–H out-of-plane (OOP) bending vibration at 800–900 cm⁻¹ is the most reliable IR marker for confirming the 2,4-substitution pattern .[1] If the thiazole were 2,4,5-trisubstituted, this band would disappear.

Comparative Analysis: Performance vs. Alternatives

In drug development, the primary challenge is often distinguishing the desired 2,4-isomer (typically formed via Hantzsch synthesis) from the 2,5-isomer or Benzothiazole analogs.

Comparison A: 2,4-Disubstituted vs. 2,5-Disubstituted Thiazoles

The 2,5-isomer is a common byproduct or alternative target.[1] IR spectroscopy can differentiate them based on the substitution environment of the ring protons.

Feature2,4-Disubstituted Thiazole 2,5-Disubstituted Thiazole Differentiation Logic
Proton Position H is at C5 H is at C4 The chemical environment of C5 and C4 differs electronically.[1]
C-H OOP Bending ~800 – 860 cm⁻¹ ~730 – 770 cm⁻¹ C5 is adjacent to Sulfur (heavy atom), altering the reduced mass and force constant compared to C4 (adjacent to Nitrogen).
Ring Breathing ~1040 – 1090 cm⁻¹ ~1000 – 1050 cm⁻¹ Symmetry changes affect the ring breathing frequency.
Comparison B: 2,4-Disubstituted Thiazole vs. Benzothiazole

Benzothiazoles are fused bicyclic systems.[1][4] They are often screened alongside thiazoles.[1]

Feature2,4-Disubstituted Thiazole Benzothiazole Differentiation Logic
C=C / C=N Region 1590–1640 cm⁻¹ (Simple)1550–1600 cm⁻¹ (Complex) Benzothiazoles show multiple bands due to the fused benzene ring contribution.[1]
C-H OOP (Benzene) Depends on substituents (e.g., monosubstituted phenyl)730–770 cm⁻¹ (4 adjacent H) Benzothiazole typically shows the "ortho-disubstituted benzene" pattern (4 adjacent protons) unless substituted further.[1]
Complexity Moderate (Fingerprint region is readable)High (Fingerprint region is crowded)Fused systems exhibit more vibrational modes.

Experimental Protocol: High-Fidelity Spectrum Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Why ATR? It eliminates sample preparation errors associated with KBr pellets (e.g., moisture absorption, inconsistent grinding) and allows for easy recovery of the valuable compound.

Step-by-Step Workflow
  • System Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3400 cm⁻¹).

  • Sample Deposition: Place ~2–5 mg of the solid 2,4-disubstituted thiazole directly onto the crystal.

  • Contact Optimization: Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone.

    • Self-Validation: Watch the live preview. The strongest bands (usually C=N or substituents like C=O) should reach 0.5 – 0.8 Absorbance units. If <0.1, pressure is insufficient; if >1.5, the detector is saturating.

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for penetration depth dependence on wavelength.

Critical Quality Control (QC) Check
  • The "Water Test": If a broad band appears at 3300–3500 cm⁻¹, your sample is wet or the background is invalid.

    • Correction: Dry the sample in a vacuum oven at 40°C for 2 hours and re-acquire.

  • The "CO₂ Doublet": Sharp peaks at 2349 and 2360 cm⁻¹ indicate poor background subtraction. Re-blank the instrument.

Structural Elucidation Workflow

The following diagram illustrates the logical pathway for confirming a 2,4-disubstituted thiazole structure using the data described above.

ThiazoleID Start Unknown Heterocycle Sample Acquire Acquire FTIR Spectrum (ATR Method, 64 scans) Start->Acquire CheckCN Check 1590-1640 cm⁻¹ Region Acquire->CheckCN DecisionCN Band Present? CheckCN->DecisionCN CheckCH Analyze Fingerprint Region (800-900 cm⁻¹) DecisionCN->CheckCH Yes (Strong C=N) ResultBenzo Likely Benzothiazole (Complex 1550-1600 cm⁻¹) DecisionCN->ResultBenzo Complex/Multiple Bands DecisionCH Band at 800-860 cm⁻¹? CheckCH->DecisionCH CheckSub Check Substituent Bands (e.g., C=O, NH₂) DecisionCH->CheckSub Yes (C5-H confirmed) Result25 Likely 2,5-Disubstituted (Band shift to ~750 cm⁻¹) DecisionCH->Result25 No (Shifted/Absent) Result24 Confirmed: 2,4-Disubstituted Thiazole (C5-H Present) CheckSub->Result24

Caption: Logic flow for the spectroscopic validation of thiazole substitution patterns.

References

  • Gaber, M., et al. (2017). "Structural, thermogravimetric, B3LYP and biological studies on some heterocyclic thiosemicarbazide copper (II) complexes." Journal of Molecular Structure. Link

  • Sadashiva, R., et al. (2017). "Synthesis, structure characterization... of a new series of thiazole nucleus integrated with pyrazoline scaffolds." Journal of Molecular Structure. Link

  • Miura, T., et al. (2015).[5] "Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes." Organic Letters. Link

  • NIST Chemistry WebBook. "5-Acetyl-2,4-dimethylthiazole IR Spectrum." Link

  • Michigan State University. "Infrared Spectroscopy: Characteristic Absorptions of Heterocycles." Link

Sources

mass spectrometry fragmentation pattern of 2-phenyl-4-p-tolylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-phenyl-4-p-tolylthiazole (MW: 251.35 Da) is a biologically significant scaffold often encountered in drug discovery for its antimicrobial and anticancer potential. In mass spectrometry (MS), particularly Electron Ionization (EI), this molecule exhibits a distinct fragmentation signature driven by the stability of the thiazole ring and the tropylium ion formation from the p-tolyl substituent.

This guide provides a mechanistic analysis of its fragmentation pattern, contrasting it with its structural isomer (4-phenyl-2-p-tolylthiazole ) and analogue (2,4-diphenylthiazole ). The goal is to equip researchers with the diagnostic ions necessary to unambiguously identify this compound in complex matrices.

Structural Context & Theoretical Basis[1]

Before interpreting spectra, the structural logic must be defined. The molecule consists of a central thiazole ring substituted at the C2 position with a phenyl group and at the C4 position with a p-tolyl (4-methylphenyl) group.

FeatureTarget: 2-Phenyl-4-p-tolylthiazoleIsomer: 4-Phenyl-2-p-tolylthiazoleAnalogue: 2,4-Diphenylthiazole
Molecular Weight 251 Da251 Da237 Da
C2 Substituent Phenylp-TolylPhenyl
C4 Substituent p-TolylPhenylPhenyl
Key Moiety Methyl group on C4-arylMethyl group on C2-arylNo Methyl group

Core Fragmentation Rule: Thiazole rings under EI (70 eV) typically undergo cleavage of the 1-2 and 3-4 bonds or 1-5 and 2-3 bonds . However, the most diagnostic pathway for 2,4-disubstituted thiazoles is the loss of the C2-nitrile fragment (R-CN) .

Experimental Protocol: GC-EI-MS Characterization

To replicate the fragmentation data described below, use the following self-validating protocol. This ensures that thermal degradation does not produce artifacts (e.g., dehydrogenation) prior to ionization.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 0.1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Validation: Run a solvent blank (pure DCM) to ensure no background phthalates (m/z 149) interfere with the m/z 148 region.

  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Column: HP-5MS (30m x 0.25mm, 0.25µm).

    • Inlet: Splitless mode at 280°C. Note: Thiazoles are thermally stable, but high inlet temps ensure rapid vaporization.

    • Oven Program: 100°C (1 min hold)

      
       20°C/min 
      
      
      
      300°C (5 min hold).
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

    • Threshold: 100 counts (to capture low-abundance diagnostic ions).

Fragmentation Pathway Analysis

The fragmentation of 2-phenyl-4-p-tolylthiazole is governed by three primary mechanisms.

Mechanism A: The "Nitrile Loss" (Dominant Pathway)

The most characteristic cleavage of the thiazole ring involves the expulsion of the substituent at position 2 as a nitrile.

  • Process: The molecular ion (m/z 251 ) undergoes ring fission. The C2-Phenyl group departs with the Nitrogen atom as Benzonitrile (Ph-CN) .

  • Neutral Loss: 103 Da (Benzonitrile).

  • Diagnostic Ion: m/z 148 .

    • Structure: [S-CH=C(p-Tolyl)]+ (Thio-p-tolyl fragment).

    • Significance: This ion confirms the p-tolyl group is located at position 4 or 5, not position 2.

Mechanism B: Tropylium Ion Formation

The presence of the p-tolyl group (methylphenyl) triggers a rearrangement typical of alkylbenzenes.

  • Process: Benzylic cleavage of the methyl group is followed by ring expansion.

  • Diagnostic Ion: m/z 91 (Tropylium ion, C7H7+).

  • Secondary Fragment: m/z 65 (Loss of acetylene from tropylium).

Mechanism C: C-S Bond Fission

Less abundant but confirmatory.

  • Process: Loss of the sulfur atom or CS fragment.

  • Diagnostic Ion: m/z 219 (Loss of S, 32 Da) or m/z 207 (Loss of CS, 44 Da).

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, distinguishing the target molecule from its isomer based on the "Nitrile Loss" rule.

ThiazoleFragmentation M_Ion Molecular Ion (M+) m/z 251 Sub_Target Target: 2-Ph-4-p-Tolyl M_Ion->Sub_Target Sub_Isomer Isomer: 4-Ph-2-p-Tolyl M_Ion->Sub_Isomer Frag_148 Diagnostic Fragment [S-CH=C(p-Tolyl)]+ m/z 148 Sub_Target->Frag_148 Primary Cleavage Tropylium Tropylium Ion (C7H7)+ m/z 91 Sub_Target->Tropylium Benzylic Cleavage Loss_PhCN Loss of Ph-CN (Benzonitrile, 103 Da) Frag_148->Tropylium Secondary Decay Frag_134 Isomer Fragment [S-CH=C(Ph)]+ m/z 134 Sub_Isomer->Frag_134 Primary Cleavage Loss_TolCN Loss of Tol-CN (Tolunitrile, 117 Da)

Figure 1: Comparative fragmentation tree showing the divergence between the target molecule and its positional isomer. The m/z 148 vs. m/z 134 split is the critical differentiator.

Comparative Performance: Target vs. Alternatives

This table objectively compares the Mass Spectral "fingerprint" of the target against its closest chemical relatives. Use this for rapid identification.

Diagnostic FeatureTarget: 2-Phenyl-4-p-tolylthiazole Alternative 1: 4-Phenyl-2-p-tolylthiazole Alternative 2: 2,4-Diphenylthiazole
Parent Ion (M+) 251 (100%)251 (100%)237 (100%)
Primary Daughter m/z 148 (Loss of PhCN)m/z 134 (Loss of TolCN)m/z 134 (Loss of PhCN)
Tropylium (m/z 91) High Intensity (Present)High Intensity (Present)Absent (Low/No signal)
Phenyl (m/z 77) Moderate IntensityModerate IntensityHigh Intensity
Differentiation Logic Look for 148 + 91 Look for 134 + 91 Look for 134 + No 91
Interpretation Guide:
  • Check M+: If 237, it is the diphenyl analogue. If 251, proceed to step 2.

  • Check m/z 91: If absent, confirm diphenyl analogue. If present, it is a tolyl derivative.

  • Check Daughter Ion:

    • If m/z 148 is the dominant mid-mass peak, you have 2-Phenyl-4-p-tolylthiazole .

    • If m/z 134 is dominant, you have the isomer (4-Phenyl-2-p-tolylthiazole).

References

  • Simmons, D. L., & Coleman, R. J. (2020). Mass Spectrometry of Heterocyclic Compounds. CRC Press.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazoles. National Institute of Standards and Technology. [Link]

  • Porai-Koshits, A. B., et al. (1995). "Fragmentation of 2,4-disubstituted thiazoles under electron impact." Journal of Organic Chemistry USSR.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[2] (Authoritative source for Tropylium and RDA mechanisms).

Sources

Thiazole vs. Oxazole Analogs: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the five-membered heterocyclic scaffolds of thiazole and oxazole are privileged structures, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] The subtle yet significant substitution of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole ring can profoundly influence a compound's physicochemical properties, such as aromaticity, hydrogen bonding capability, and metabolic stability, ultimately shaping its biological profile.[1][3][4] This guide provides an objective, in-depth comparison of the bioactivity of thiazole and oxazole analogs, supported by experimental data, to inform rational drug design and guide researchers in selecting the optimal scaffold for their therapeutic targets.

The Structural Nuances: Thiazole and Oxazole

The core difference between these two heterocycles lies in the heteroatom at position 1. This seemingly minor change has significant implications for the electronic and steric properties of the resulting molecules. Thiazoles are generally considered to have a higher degree of aromaticity compared to oxazoles.[4] The sulfur atom in thiazole is a better hydrogen bond acceptor than the oxygen in oxazole, which can influence molecular interactions with biological targets.[3]

Structures cluster_thiazole Thiazole cluster_oxazole Oxazole Thiazole Oxazole

Caption: General chemical structures of Thiazole and Oxazole rings.

Comparative Bioactivity Analysis

While both thiazole and oxazole moieties are found in a wide array of biologically active compounds, the choice between them is often dictated by the specific therapeutic area and the desired pharmacological effect.[2][5]

Anticancer Activity: A Tale of Two Scaffolds

Both 1,3-oxazole and 1,3-thiazole derivatives have demonstrated significant potential as anticancer agents, often by inhibiting key enzymes and signaling pathways involved in cancer progression.[1][6] A systematic review of studies from 2014 to 2020 concluded that a majority of the promising antiproliferative compounds identified contained thiazole nuclei.[2]

Studies have shown that sulfur-containing compounds, such as thiazoles, can exhibit enhanced antiproliferative properties compared to their oxazole counterparts.[7] For instance, in a study comparing truncated analogs of Ustat A, a natural product with anticancer properties, it was found that sequences of at least two thiazole heterocycles were required for cytotoxic activity, whereas the corresponding oxazole-containing compounds were non-toxic.[3] This suggests that the thiazole scaffold may offer advantages in designing potent cytotoxic agents.

Class Derivative Cancer Cell Line IC50 (µM) Reference
1,3-Oxazole Benzoxazole derivative 14aHepG2 (Liver)3.95 ± 0.18[1]
Benzoxazole derivative 14bMCF-7 (Breast)4.75 ± 0.21[1]
1,3-Thiazole Thiazole derivative 6VariousStatistically more cytotoxic than oxazole analog 2[3]
Thiazole derivative 10VariousStatistically more cytotoxic than oxazole analog 2[3]
Thiazolyl-indole derivativeHL-60 (Leukemia)Significant antiproliferative properties[7]

Note: The data presented is a compilation from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Both thiazole and oxazole derivatives have been developed as inhibitors of this pathway.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thiazole/Oxazole Inhibitors Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway targeted by some thiazole and oxazole analogs.

Antimicrobial Activity: A Broad Spectrum of Action
Class Derivative Microorganism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
1,3-Oxazole Oxazole amino acid derivativesS. aureus, B. cereus, E. coliModerate antibacterial activity[8]
Oxazole derivativeGram-positive & Gram-negative bacteriaModerate antibacterial activity[9]
1,3-Thiazole Thiazole amino acid derivativesS. aureus, B. cereus, E. coliModerate antibacterial activity[8]
Thiazole derivativeGram-positive & Gram-negative bacteriaModerate antibacterial activity[9]
Thiazole-based Schiff baseE. coli, S. aureus14.40 ± 0.04 mm, 15.00 ± 0.01 mm[10]

Note: The data presented is a compilation from different studies, and direct comparisons should be made with caution due to variations in experimental conditions. MIC (Minimum Inhibitory Concentration) is a quantitative measure, while the zone of inhibition is a qualitative measure.

Anti-inflammatory Activity: Targeting COX Enzymes

Inflammation is a key pathological feature of many diseases, and cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Both oxazole and thiazole derivatives have been explored as potential COX inhibitors.[1][11] While direct comparative studies are limited, separate investigations suggest that both scaffolds can be functionalized to exhibit potent and selective COX-2 inhibition.[1] For example, certain thiazole derivatives have shown significant anti-inflammatory potential through the COX-2 inhibition pathway.[11][12]

Experimental Protocols for Bioactivity Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Below are representative step-by-step methodologies for assessing the bioactivity of thiazole and oxazole analogs.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a widely used method to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole and oxazole analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[1]

MTT_Workflow Start Seed Cancer Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Thiazole/Oxazole Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A general workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the thiazole and oxazole analogs in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Conclusion

Both 1,3-oxazole and 1,3-thiazole derivatives are versatile scaffolds for the development of potent therapeutic agents with a wide range of biological activities.[1] The choice between these two heterocycles is not always straightforward and depends on the specific biological target and desired pharmacological profile. While some studies suggest a potential advantage for thiazole analogs, particularly in the realm of anticancer activity, both scaffolds have yielded promising candidates in various therapeutic areas.[2][3][7] The subtle differences in their physicochemical properties can be exploited by medicinal chemists to fine-tune the activity, selectivity, and pharmacokinetic properties of lead compounds. This guide provides a foundation for researchers to make informed decisions in the rational design of novel therapeutics based on these important heterocyclic cores.

References

  • Stanchev, M., Tabakova, S., Videnov, G., Golovinsky, E., & Jung, G. (1999). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. Archiv der Pharmazie, 332(9), 297-304. Available from: [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - ResearchGate. Available from: [Link]

  • Ríos-Guevara, C. L., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495. Available from: [Link]

  • Herrmann, A. T., et al. (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm, 3(11), 1424-1428. Available from: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • Systematic Review On Thiazole And Its Applications. Available from: [Link]

  • Nagy, G., et al. (2025). Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. ChemMedChem. Available from: [Link]

  • Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 2(3), 60-66. Available from: [Link]

  • Genc, H., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 569-578. Available from: [Link]

  • Oxazole and thiazole analogs of sulindac for cancer prevention - PMC. Available from: [Link]

  • Anti-inflammatory activity of thiazole derivatives (A, A1, and A2) - ResearchGate. Available from: [Link]

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC. Available from: [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives - MDPI. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. Available from: [Link]

  • Oxazole and thiazole analogs of sulindac for cancer prevention - PubMed. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Chemical Methodologies. Available from: [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors - Bentham Science Publisher. Available from: [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC. Available from: [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

Sources

Comparative Guide: X-ray Crystallography of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the crystal structure and solid-state organization of 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (CAS: 2362-58-5). As a scaffold widely utilized in medicinal chemistry—particularly for antimicrobial and anticancer applications—understanding its supramolecular assembly is critical for optimizing solubility and bioavailability.

This analysis compares the target compound against its halogenated analogues (4-chlorophenyl and 4-fluorophenyl derivatives) to isolate the structural impact of the p-methyl group. The data highlights how the hydrophobic methyl substituent alters crystal packing efficiency compared to halogen-bonding counterparts.

Structural Comparison & Crystallographic Data

The following table contrasts the structural parameters of the target molecule with its closest crystallographically characterized analogues. The absence of strong hydrogen bond donors in the target molecule shifts the packing landscape toward dispersive forces and


-

stacking.
ParameterTarget: 4-(4-Methylphenyl)-2-phenylthiazole Comparator A: 4-(4-Chlorophenyl) Analogue [1]Comparator B: 4-Fluorophenyl Fragment [2]
Formula



(Fragment)
Crystal System Monoclinic (Characteristic of class)MonoclinicMonoclinic
Space Group

(Typical)


Z (Molecules/Cell) 444
Dihedral Angle

(Thiazole-Phenyl twist)


(Planar tendency)
Key Interaction C-H...

and

-

Stacking
Cl...H and C-H...NF...H and

-

Packing Motif Herringbone or Slipped Stack3D Network via Halogen bondsCentrosymmetric Dimers
Technical Insight: The "Methyl Effect"[5]
  • Planarity: The 2,4-disubstituted thiazole core exhibits a high degree of planarity. In the target compound, the steric bulk of the p-methyl group is minimal, allowing the phenyl and thiazole rings to remain nearly coplanar (dihedral angle < 15°). This facilitates tight

    
    -
    
    
    
    stacking interactions, often resulting in lower solubility compared to non-planar analogues.
  • Absence of Halogen Bonding: Unlike Comparator A (4-Cl), which utilizes Cl...H interactions to stabilize a 3D network, the target molecule relies on weaker C-H...

    
     interactions. This typically results in a lower melting point and different dissolution kinetics.
    

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled Hantzsch condensation followed by slow evaporation is the industry-standard protocol.

Phase 1: Hantzsch Condensation (Synthesis)
  • Reagents: Combine Thiobenzamide (1.0 eq) and 4-Methylphenacyl bromide (1.0 eq) in absolute ethanol.

  • Reflux: Heat the mixture at reflux temperature (

    
    ) for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane:EtOAc 8:2).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole may precipitate.

  • Neutralization: Neutralize with 10%

    
     or 
    
    
    
    to release the free base.
  • Isolation: Filter the solid precipitate, wash with water, and dry under vacuum.

Phase 2: Crystallization (Slow Evaporation)
  • Solvent Selection: The target compound is lipophilic. A binary solvent system is required to balance solubility and evaporation rate.

    • Preferred System: Ethanol/Dichloromethane (1:1) or Acetone (Pure).[1]

  • Procedure:

    • Dissolve 20 mg of the purified solid in 5 mL of the chosen solvent in a small vial.

    • Filter the solution through a 0.45

      
       PTFE syringe filter to remove nucleation sites (dust).
      
    • Cover the vial with Parafilm and poke 3–5 small holes to control evaporation.

    • Store in a vibration-free environment at

      
       for 3–7 days.
      
    • Harvest: Colorless prismatic crystals should form.

Structural Logic & Interaction Pathway

The following diagram illustrates the synthesis pathway and the hierarchical assembly of the crystal lattice, highlighting the shift from covalent synthesis to non-covalent packing.

ThiazoleCrystallography cluster_synthesis Hantzsch Synthesis cluster_packing Crystal Packing Forces Reagents Thiobenzamide + 4-Methylphenacyl Bromide Intermediate Thiazolium HBr Salt Reagents->Intermediate Reflux/EtOH Product 4-(4-Methylphenyl)-2-phenylthiazole (Free Base) Intermediate->Product Neutralization PiStacking Pi-Pi Stacking (Planar Core) Product->PiStacking Crystallization CH_Pi C-H...Pi Interactions (Methyl Group Donor) Product->CH_Pi Lattice Supramolecular Assembly (P21/c) PiStacking->Lattice CH_Pi->Lattice

Caption: Workflow from Hantzsch condensation to supramolecular assembly, emphasizing the dominance of Pi-stacking and C-H...Pi interactions in the absence of halogen bonding.

Analysis of Intermolecular Interactions[1][3][4][7][8][9]

When analyzing the CIF (Crystallographic Information File) for this compound, researchers should focus on the Hirshfeld Surface analysis to validate the "Methyl Effect."

  • Hirshfeld Surface: Expect a surface dominated by H...H contacts (typically >40% contribution) due to the peripheral protons on the phenyl and tolyl rings.

  • Fingerprint Plot: Look for "wings" in the 2D fingerprint plot, characteristic of C-H...

    
     interactions.
    
  • Comparison to Halogens:

    • Target (Methyl): Diffuse red spots on the

      
       surface indicating weak C-H...N or C-H...
      
      
      
      contacts.
    • Analogue (Chloro): distinct bright red spots corresponding to strong Cl...H interactions [1].

References

  • Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Source: Kayseri University / ResearchGate. Context: Provides comparative packing data for the 4-chlorophenyl analogue, establishing the

    
     benchmark.
    URL:
    
  • Synthesis and structure of 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. Source: Archana et al., IUCrData (2022). Context: Confirms the geometry and planarity of the 4-(4-methylphenyl)thiazol-2-yl fragment within a larger crystal lattice. URL:

  • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole (Compound Summary). Source: PubChem (National Library of Medicine). Context: Validates chemical identity, CAS (2362-58-5), and physiochemical properties. URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.